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  • Product: 2-(1-phenyl-1H-pyrazol-5-yl)thiazole
  • CAS: 1269292-90-1

Core Science & Biosynthesis

Foundational

In Vitro Bioactivity Screening of 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale The 2-(1-phenyl-1H-pyrazol-5-yl)thiazole scaffold is recognized as a highly privileged structure in modern drug discovery. The molecular architecture of this hybrid pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 2-(1-phenyl-1H-pyrazol-5-yl)thiazole scaffold is recognized as a highly privileged structure in modern drug discovery. The molecular architecture of this hybrid pharmacophore is intentionally designed to exploit multiple binding modalities within target proteins. The pyrazole ring serves as a versatile hydrogen bond donor and acceptor, crucial for anchoring the molecule within the hinge region of kinases. Concurrently, the thiazole ring enhances the overall lipophilicity and planar geometry, improving cellular permeability. The 1-phenyl substitution provides a bulky, hydrophobic moiety that perfectly occupies the deep hydrophobic pockets of target enzymes, such as the Epidermal Growth Factor Receptor (EGFR) in cancer models or the MurA enzyme in bacterial pathogens [1, 3].

Evaluating these derivatives requires a rigorous, multi-tiered in vitro screening cascade to separate highly selective lead compounds from broadly toxic or inactive structural analogs.

The In Vitro Screening Cascade

To systematically evaluate the bioactivity of a synthesized library of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole derivatives, we employ a bifurcated screening workflow targeting both oncological and antimicrobial endpoints.

ScreeningCascade Start 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Derivatives Library Phase1 Phase 1: Cytotoxicity (MTT Assay on MCF-7, HepG2) Start->Phase1 Phase4 Phase 4: Antimicrobial (MIC / MBC Determination) Start->Phase4 Phase2 Phase 2: Enzymatic Assays (EGFR/Kinase Inhibition) Phase1->Phase2 IC50 < 10 µM Phase3 Phase 3: Mechanistic Studies (Apoptosis, Cell Cycle) Phase2->Phase3 High Selectivity Lead Lead Compound Selection & In Vivo Transition Phase3->Lead Phase4->Lead MIC < 5 µg/mL

Workflow for the in vitro screening of pyrazole-thiazole derivatives.

Phase 1: Broad-Spectrum Cytotoxicity & Selectivity

The primary oncological screen evaluates the antiproliferative effects of the derivatives against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver carcinoma, HCT-116 colon carcinoma) and a normal human fibroblast cell line (WI38) to establish a Selectivity Index (SI) [1].

Self-Validating Protocol: MTT Cell Viability Assay

Causality & Principle: The MTT assay does not measure cell death directly; rather, it measures metabolic capacity. Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT molecule, reducing it to insoluble purple formazan crystals. A decrease in formazan production directly correlates with a loss of cellular metabolic viability. Self-Validation System: Every plate must include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, a positive control (Doxorubicin) to validate assay sensitivity, and a cell-free blank to subtract background media absorbance.

  • Cell Seeding: Seed MCF-7, HepG2, HCT-116, and WI38 cells at a density of 5×103 cells/well in 96-well microtiter plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-thiazole derivatives (0.1, 1, 10, 50, 100 µM) in culture medium, ensuring the final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity. Treat cells for 48 h.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 h. Rationale: This 4-hour window provides sufficient time for viable cells to internalize the dye and metabolize it into formazan.

  • Solubilization: Carefully aspirate the culture media to avoid disturbing the crystal monolayer. Add 150 µL of pure DMSO to each well to solubilize the formazan. Place on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Quantitative Data Summary

Table 1: Representative IC₅₀ values (µM) demonstrating the Structure-Activity Relationship (SAR) of hypothetical pyrazole-thiazole derivatives.

Compound IDR-Group SubstitutionMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)WI38 (Normal)Selectivity Index (SI)
Derivative A -H (Unsubstituted)12.4 ± 1.115.2 ± 0.810.5 ± 1.2>100>8.0
Derivative B -OCH₃ (Electron Donating)28.5 ± 2.435.1 ± 1.922.4 ± 2.0>100>3.5
Derivative C -CF₃ (Electron Withdrawing)3.2 ± 0.4 4.1 ± 0.5 2.8 ± 0.3 85.4 ± 4.2>26.6
Doxorubicin Positive Control1.2 ± 0.10.9 ± 0.21.5 ± 0.14.5 ± 0.53.7

Note: The incorporation of electron-withdrawing groups (e.g., -CF₃) on the phenyl ring significantly enhances cytotoxicity and selectivity compared to the standard chemotherapeutic agent [3].

Phase 2: Target-Specific Enzymatic Assays

Derivatives exhibiting an IC₅₀ < 10 µM and an SI > 3 are advanced to target-specific assays. Because pyrazole derivatives are known to act as privileged scaffolds for Tyrosine Kinase Inhibitors (TKIs), evaluating their binding affinity to EGFR is a critical next step [3].

EGFRPathway Ligand EGF Ligand Receptor EGFR (WT / Mutant) Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Inhibitor Pyrazole-Thiazole Derivative Inhibitor->Receptor Inhibits ATP Binding Apoptosis Apoptosis Induction PI3K->Apoptosis Upregulated Proliferation Cell Proliferation (Blocked) MAPK->Proliferation

Mechanism of action for EGFR inhibition by pyrazole-thiazole derivatives.

Self-Validating Protocol: ADP-Glo™ Kinase Assay

Causality & Principle: Kinases consume ATP to phosphorylate their substrates, producing ADP as a byproduct. The ADP-Glo assay works in two steps: first, it terminates the kinase reaction and depletes any remaining unconsumed ATP. Second, it converts the newly generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to produce light. The luminescent signal is therefore directly proportional to kinase activity; a drop in luminescence indicates successful kinase inhibition by the pyrazole-thiazole derivative. Self-Validation System: Includes a "No-Enzyme" control to establish the background luminescence threshold, and a known EGFR inhibitor (e.g., Erlotinib) to validate the dynamic range of the assay.

  • Reaction Setup: In a solid white 384-well plate, combine 10 ng of recombinant EGFR enzyme, 10 µM ultra-pure ATP, and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate in a standardized kinase reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Addition: Add the test compound at varying concentrations (0.1 nM to 10 µM). Incubate for 60 minutes at room temperature to allow for steady-state inhibitor binding.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete the remaining unreacted ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and introduce the luciferase enzyme. Incubate in the dark for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate the percent inhibition relative to the vehicle control to determine the enzymatic IC₅₀.

Phase 3: Antimicrobial Screening

Beyond oncology, the pyrazole-thiazole and pyrazolo-pyrimidine hybrid structures are highly potent antimicrobial agents, frequently exhibiting activity against resistant bacterial strains by targeting enzymes like MurA or DNA gyrase [2].

Self-Validating Protocol: Broth Microdilution (MIC Determination)

Causality & Principle: The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. To eliminate the subjectivity of visual inspection, resazurin (a redox indicator) is utilized. Metabolically active bacteria reduce blue resazurin to pink resorufin, providing a definitive, colorimetric readout of survival. Self-Validation System: Requires a sterility control (broth only, must remain blue/clear), a growth control (broth + bacteria, must turn pink/turbid), and a reference antibiotic (e.g., Ciprofloxacin).

  • Inoculum Preparation: Cultivate bacterial strains (e.g., E. coli, S. aureus) on agar plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: Dispense 100 µL of CAMHB into a 96-well plate. Add the test pyrazole-thiazole compounds to the first column and perform two-fold serial dilutions across the plate (ranging from 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add 5 µL of the diluted bacterial suspension to each well.

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. Add 30 µL of resazurin solution (0.015% w/v) to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration of the derivative that prevents the color change from blue to pink.

References

  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity Journal of Taibah University for Science (2023). URL:[Link]

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives Molecules (2019). URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques RSC Advances (2025). URL:[Link]

Exploratory

Unveiling the Mechanism of Action of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Scaffolds in Oncology

A Technical Whitepaper for Drug Development Professionals and Molecular Oncologists Structural Rationale: The Pyrazole-Thiazole Pharmacophore In modern rational drug design, the hybridization of distinct pharmacophoric m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Molecular Oncologists

Structural Rationale: The Pyrazole-Thiazole Pharmacophore

In modern rational drug design, the hybridization of distinct pharmacophoric moieties is a proven strategy to overcome drug resistance and enhance target specificity. The combination of a pyrazole ring with a thiazole moiety creates a privileged, multi-targeted scaffold capable of addressing complex oncogenic networks[1].

Specifically, the 2-(1-phenyl-1H-pyrazol-5-yl)thiazole core leverages three critical structural features:

  • The Thiazole Ring: Acts as a bioisostere for native substrates in enzymatic pockets. The sulfur atom provides unique polarizability and lipophilicity, allowing it to engage in chalcogen bonding within the hydrophobic clefts of kinase active sites[2].

  • The Pyrazole Core: Offers robust hydrogen bond donor/acceptor capabilities (via the nitrogen atoms) and facilitates π−π stacking interactions with aromatic amino acid residues (e.g., phenylalanine or tyrosine) in target proteins[3].

  • The 1-Phenyl Substitution: Significantly increases the compound's lipophilicity, enhancing cellular membrane permeability. Furthermore, in the context of kinase inhibition, this bulky aromatic group is perfectly suited to occupy the deep hydrophobic selectivity pockets of receptor tyrosine kinases[4].

Multi-Targeted Mechanisms of Action

The clinical potential of pyrazole-thiazole derivatives lies in their ability to simultaneously disrupt multiple survival pathways in cancer cell lines. This polypharmacological approach minimizes the likelihood of acquired resistance.

Receptor Tyrosine Kinase (EGFR/PI3K) Inhibition

The primary driver of cytotoxicity for many 1-phenyl-1H-pyrazol-5-yl derivatives is the competitive inhibition of the Epidermal Growth Factor Receptor (EGFR)[4]. The compound acts as a Type I kinase inhibitor, directly competing with ATP for the highly conserved ATP-binding pocket of the kinase domain. Molecular docking studies confirm that the pyrazole nitrogen forms a critical hydrogen bond with the hinge region (e.g., Met793 in EGFR), while the 1-phenyl group extends into the hydrophobic pocket. This binding halts downstream signaling cascades, particularly the PI3K/AKT and MAPK/ERK pathways, leading to a profound suppression of cellular proliferation[5].

Mitochondrial-Mediated Apoptosis and ROS Generation

Beyond kinase inhibition, these compounds induce intrinsic apoptosis. Treatment of cancer cell lines (such as MCF-7 and A549) with pyrazole-thiazole hybrids triggers a rapid accumulation of intracellular Reactive Oxygen Species (ROS)[3]. This oxidative stress directly compromises the mitochondrial membrane, leading to mitochondrial depolarization ( ΔΨm​ loss). Consequently, the pro-apoptotic protein BAX is upregulated, while anti-apoptotic Bcl-2 is downregulated. This imbalance causes the release of cytochrome c into the cytosol, assembling the apoptosome and triggering the executioner caspases (Caspase-3 and PARP cleavage)[3].

Topoisomerase II Inhibition and Cell Cycle Arrest

Certain derivatives of this scaffold have demonstrated potent Topoisomerase II inhibitory activity. By stabilizing the cleavable complex between Topo II and DNA, the compound prevents DNA religation. This leads to the accumulation of double-strand breaks during the S-phase of the cell cycle, triggering the DNA damage response (DDR) and ultimately resulting in G2/M phase cell cycle arrest and apoptosis[6].

MoA Compound 2-(1-phenyl-1H-pyrazol-5-yl)thiazole EGFR EGFR / PI3K Inhibition Compound->EGFR Topo Topoisomerase II Inhibition Compound->Topo Mito Mitochondrial Depolarization Compound->Mito Prolif Decreased Proliferation EGFR->Prolif DNA DNA Damage / S-Phase Arrest Topo->DNA Apoptosis Caspase 3/9 Apoptosis Mito->Apoptosis Prolif->Apoptosis DNA->Apoptosis

Multi-targeted mechanism of action of pyrazole-thiazole hybrids in cancer cells.

Quantitative Efficacy Profile

The cytotoxic efficacy of pyrazole-thiazole hybrids has been rigorously evaluated across a panel of human cancer cell lines. The data below synthesizes the average inhibitory concentrations ( IC50​ ) and primary mechanistic observations derived from recent structure-activity relationship (SAR) studies[2][4][6][7].

Cell Line / TargetCancer TypeAverage IC50​ Range ( μM )Primary Observed Mechanism
MCF-7 Breast Adenocarcinoma0.07 – 5.21EGFR Inhibition, Apoptosis via Caspase-3
A549 Non-Small Cell Lung4.63 – 10.50ROS Generation, Topoisomerase II Inhibition
HepG2 Hepatocellular Carcinoma3.57 – 12.60PI3K Inhibition, Mitochondrial Depolarization
HL-60 Promyelocytic Leukemia1.35 – 4.78Topoisomerase II Inhibition, S-Phase Arrest
EGFR (Cell-free) Kinase Target0.06 – 0.22ATP-competitive binding (Hinge region)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. They incorporate internal controls and ratiometric readouts to eliminate artifacts such as compound autofluorescence or variations in cell density.

Protocol A: Ratiometric Evaluation of Mitochondrial Depolarization (JC-1 Assay)

Causality & Rationale: To prove that apoptosis is driven by the intrinsic mitochondrial pathway, we utilize the JC-1 dye. Unlike single-emission dyes, JC-1 provides a ratiometric readout. In healthy cells, it forms red-fluorescent J-aggregates in the mitochondria. Upon depolarization caused by the pyrazole-thiazole compound, it diffuses into the cytosol as green-fluorescent monomers. The Red/Green ratio is independent of mitochondrial volume or cell number, making it a highly trustworthy, self-normalizing metric.

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 or A549 cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with the 2-(1-phenyl-1H-pyrazol-5-yl)thiazole derivative at IC50​ and 2×IC50​ concentrations for 24 hours.

    • Control 1 (Vehicle): 0.1% DMSO.

    • Control 2 (Positive): 50 μM FCCP (a known mitochondrial uncoupler) added 30 minutes prior to imaging.

  • Staining: Remove media and wash with 1X PBS. Add 100 μL of 2 μM JC-1 staining solution in complete media to each well. Incubate in the dark for 30 minutes at 37°C.

  • Washing: Wash twice with cold JC-1 assay buffer to remove background monomer fluorescence.

  • Acquisition: Read on a fluorescence microplate reader.

    • J-Aggregates (Healthy): Ex 535 nm / Em 590 nm (Red).

    • Monomers (Depolarized): Ex 485 nm / Em 530 nm (Green).

  • Validation: Calculate the Red/Green fluorescence ratio. A significant drop in the ratio compared to the vehicle control validates mitochondrial membrane compromise.

Protocol B: Cell-Free EGFR Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Cell-based assays cannot distinguish between direct kinase inhibition and downstream pathway interference. A cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay isolates the direct interaction between the compound and the EGFR enzyme. TR-FRET uses a time delay before measuring emission, entirely eliminating short-lived background autofluorescence from the heterocyclic test compounds.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume white microplate.

  • Kinase Reaction: Combine 2 nM recombinant human EGFR kinase domain, 100 nM biotinylated poly-GT substrate, and varying concentrations of the pyrazole-thiazole compound (serial dilution from 10 μM to 0.1 nM).

    • Control: Erlotinib (known EGFR inhibitor) as a reference standard.

  • Initiation: Add 10 μM ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Incubation: Incubate for 60 minutes in the dark to allow the donor/acceptor complex to bind to the phosphorylated substrate.

  • Acquisition & Validation: Excite at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 μs delay. The 665/615 ratio is directly proportional to kinase activity. Calculate the IC50​ using a 4-parameter logistic curve fit.

Workflow Step1 Cell Culture & Treatment Step2 MTT Viability Screening Step1->Step2 Step3 Kinase Target Validation Step2->Step3 Step4 Mechanistic Profiling Step3->Step4 Step5 Lead Optimization Step4->Step5

Self-validating experimental workflow for evaluating pyrazole-thiazole anticancer agents.

Conclusion

The 2-(1-phenyl-1H-pyrazol-5-yl)thiazole scaffold represents a highly versatile and potent pharmacophore in modern oncology. By concurrently inhibiting critical receptor tyrosine kinases (like EGFR), inducing mitochondrial-driven apoptosis, and arresting the cell cycle via Topoisomerase II inhibition, these compounds effectively dismantle the robust survival architecture of malignant cells. Future lead optimization should focus on fine-tuning the substitution patterns on the phenyl and thiazole rings to maximize target residence time and improve in vivo pharmacokinetic profiles.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: Global Research Online URL:[Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity Source: Taylor & Francis URL:[Link]

  • Examples of thiazole- and pyrazole-based anti-cancer drugs Source: ResearchGate URL:[Link]

  • Pyrazoles as anticancer agents: Recent advances Source: SRR Publications URL:[Link]

  • In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety Source: Science Publishing Group URL:[Link]

Sources

Foundational

Predictive Profiling and Experimental Validation of Blood-Brain Barrier Permeability for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The development of central nervous system (CNS) therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The development of central nervous system (CNS) therapeutics requires early and accurate assessment of a compound's ability to cross the blood-brain barrier (BBB). The compound 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (CAS: 1269292-90-1) represents a highly lipophilic, low-molecular-weight heterocyclic scaffold. Structurally, it combines a phenyl ring, a pyrazole core, and a thiazole moiety—privileged structures frequently found in neuroactive agents and kinase inhibitors.

As a Senior Application Scientist, I have designed this technical guide to evaluate the BBB permeability of this specific compound. Because in vivo human data for this specific molecule is scarce, we must rely on a rigorous, self-validating tiered approach: beginning with in silico physicochemical profiling, advancing to high-throughput passive diffusion models (PAMPA-BBB), and culminating in active cellular transport assays (MDCK-MDR1).

Pharmacochemical Rationale & In Silico Profiling

Before committing resources to in vitro testing, we must establish the theoretical probability of BBB permeation based on the compound's molecular descriptors. Passive diffusion across the highly restrictive tight junctions of the BBB is tightly governed by lipophilicity, molecular size, and hydrogen-bonding capacity.

Physicochemical Properties

Based on the chemical structure of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole, we can calculate its core pharmacokinetic descriptors. The absence of hydrogen bond donors (HBD = 0) and a very low Topological Polar Surface Area (TPSA) strongly favor lipid membrane partitioning.

Table 1: Calculated Physicochemical Properties & BBB Rules

PropertyValueBBB Permeation Optimal RangeAssessment
Molecular Weight (MW) 227.28 g/mol < 400 g/mol Ideal
Calculated LogP (cLogP) ~3.22.0 – 5.0Ideal
H-Bond Donors (HBD) 0≤ 3Ideal
H-Bond Acceptors (HBA) 3≤ 7Ideal
TPSA < 45 Ų< 90 ŲIdeal
Rotatable Bonds 2≤ 5Ideal
The BOILED-Egg Predictive Model

To visualize the probability of brain penetration, we apply the BOILED-Egg (Brain Or IntestinaL EstimateD permeation) model, a highly accurate predictive algorithm developed by Daina and Zoete [1]. This model maps compounds on a 2D grid using WLOGP (lipophilicity) and TPSA (polarity).

Because 2-(1-phenyl-1H-pyrazol-5-yl)thiazole possesses a WLOGP of ~3.2 and a TPSA well below 50 Ų, it falls squarely into the "Yolk" of the BOILED-Egg model. This indicates a very high theoretical probability of passive diffusion across the BBB. However, in silico models cannot definitively predict if a compound is a substrate for active efflux transporters (like P-glycoprotein), necessitating the following in vitro workflows.

Experimental Workflow: In Vitro Validation Protocols

To empirically validate the in silico predictions, we employ a two-tiered in vitro strategy. We first isolate the variable of passive diffusion using a cell-free assay, followed by a cellular assay to evaluate active efflux.

BBB_Workflow InSilico Tier 1: In Silico Profiling (BOILED-Egg, LogP, TPSA) PAMPA Tier 2: PAMPA-BBB (Passive Diffusion) InSilico->PAMPA High Permeability Predicted MDCK Tier 3: MDCK-MDR1 Assay (Active Efflux / P-gp) PAMPA->MDCK Papp > 4.0 x 10^-6 cm/s Decision CNS Candidate Selection MDCK->Decision Efflux Ratio < 2.0

Caption: Multi-tiered predictive and experimental workflow for BBB permeability assessment.

Tier 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Developed by Di et al. [2], the PAMPA-BBB assay utilizes a Porcine Brain Lipid Extract (PBLE) to mimic the specific lipid composition of the human BBB. This assay isolates passive transcellular diffusion.

Causality Check: Because 2-(1-phenyl-1H-pyrazol-5-yl)thiazole is highly lipophilic, it may suffer from non-specific binding to plasticware or get trapped in the lipid membrane (membrane retention). To counteract this, we incorporate 5% DMSO in the donor well for solubility and 1% Bovine Serum Albumin (BSA) in the receiver well to act as a "sink," pulling the compound through and mimicking in vivo protein binding.

Step-by-Step Protocol:
  • Membrane Preparation: Coat the hydrophobic filter membrane (0.45 µm pore size) of the donor plate with 5 µL of 2% (w/v) PBLE dissolved in a dodecane/hexane mixture.

  • Donor Solution: Prepare a 10 µM solution of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole in Prisma HT universal buffer (pH 7.4) containing 5% DMSO. Add 200 µL to the donor wells.

  • Receiver Solution: Add 200 µL of Brain Sink Buffer (pH 7.4 with 1% BSA) to the receiver wells.

  • Incubation: Assemble the PAMPA sandwich and incubate at 37°C for 4 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify the compound concentration in both donor and receiver wells using LC-MS/MS.

  • Validation Controls: Run Verapamil (High permeability control) and Theophylline (Low permeability control) in parallel to validate the assay's dynamic range.

Tier 3: MDCK-MDR1 Transcellular Transport Assay

While PAMPA confirms passive diffusion, it lacks biological transport proteins. The BBB is heavily fortified by P-glycoprotein (P-gp / MDR1), an efflux pump that actively extrudes lipophilic xenobiotics back into the bloodstream. We utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) to evaluate this [3].

Causality Check: We must measure transport in both directions: Apical-to-Basolateral (A→B, mimicking blood-to-brain) and Basolateral-to-Apical (B→A, mimicking brain-to-blood). The ratio of these rates determines if our compound is being actively pumped out of the brain.

MDCK_Mechanism Apical Apical Compartment (Blood Side / Donor) Cell MDCK-MDR1 Cell Monolayer (Tight Junctions) Apical->Cell Passive Diffusion (A to B) Basolateral Basolateral Compartment (Brain Side / Receiver) Cell->Basolateral Permeation Pgp P-glycoprotein (MDR1) Efflux Pump Cell->Pgp Pgp->Apical Active Efflux (B to A)

Caption: MDCK-MDR1 Cellular Transport Mechanism highlighting passive diffusion and P-gp mediated efflux.

Step-by-Step Protocol:
  • Cell Culturing: Seed MDCK-MDR1 cells on semi-permeable Transwell polycarbonate inserts. Culture for 4–5 days until a polarized monolayer forms.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Add Lucifer Yellow (a paracellular marker) to ensure tight junction integrity (permeability must be < 1.0 x 10⁻⁶ cm/s).

  • Dosing:

    • For A→B transport: Add 10 µM of the compound to the Apical chamber; add blank buffer to the Basolateral chamber.

    • For B→A transport: Add 10 µM of the compound to the Basolateral chamber; add blank buffer to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Inhibition Control (Optional but Recommended): Run a parallel B→A assay in the presence of 10 µM Elacridar or GF120918 (potent P-gp inhibitors) to definitively prove P-gp involvement if efflux is observed.

Data Interpretation & Mathematical Modeling

To translate raw LC-MS/MS peak areas into actionable pharmacokinetic data, we calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER).

Apparent Permeability ( Papp​ ): Papp​=C0​×AdQ/dt​

Where:

  • dQ/dt = steady-state rate of appearance of the compound in the receiver chamber (mol/s).

  • C0​ = initial concentration in the donor chamber (mol/mL).

  • A = surface area of the filter membrane (cm²).

Efflux Ratio (ER): ER=Papp​(A→B)Papp​(B→A)​

Decision Matrix for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole:

Given its highly lipophilic nature, 2-(1-phenyl-1H-pyrazol-5-yl)thiazole is expected to yield a high Papp​ (> 10 x 10⁻⁶ cm/s) in the PAMPA-BBB assay.

The critical go/no-go decision rests on the MDCK-MDR1 Efflux Ratio:

  • If ER < 2.0: The compound is not a significant P-gp substrate. Combined with its high passive permeability, it is classified as highly BBB-penetrant (CNS+).

  • If ER > 2.0: The compound is a P-gp substrate. Despite high passive diffusion, it will be actively extruded from the brain endothelium, resulting in low in vivo CNS exposure (CNS-). In this scenario, structural optimization (e.g., reducing the number of hydrogen bond acceptors or modifying the basicity of the thiazole ring) would be required to reduce P-gp recognition.

References

  • Daina, A., & Zoete, V. (2016). "A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules." ChemMedChem, 11(11), 1117-1121. Available at:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232. Available at:[Link]

  • Evotec. "MDCK-MDR1 Permeability Assay." In Vitro ADME Screening Services. Available at:[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole

Application Note: Synthesis and Characterization of 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole Abstract Bis-heterocyclic scaffolds combining pyrazole and thiazole rings are privileged structures in modern drug discovery, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole

Abstract Bis-heterocyclic scaffolds combining pyrazole and thiazole rings are privileged structures in modern drug discovery, frequently exhibiting potent antimicrobial, antifungal, and anti-inflammatory properties[1]. The target compound, 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (CAS: 1269292-90-1)[], serves as a critical intermediate and pharmacophore in medicinal chemistry. This application note details a robust, step-by-step synthetic protocol optimized for yield, purity, and operational safety, utilizing a modified Hantzsch thiazole synthesis approach[3].

Synthetic Strategy and Mechanistic Rationale

The construction of the 2-substituted thiazole ring is most efficiently achieved via the Hantzsch synthesis, which involves the cyclocondensation of a thioamide with an α -halocarbonyl compound[1][3].

For this specific target, the synthesis is designed as a three-step linear sequence starting from the commercially available 1-phenyl-1H-pyrazole-5-carboxylic acid.

  • Amidation: Conversion of the carboxylic acid to a primary amide via an acyl chloride intermediate.

  • Thionation: Conversion of the amide to a thioamide. We select Lawesson's reagent over phosphorus pentasulfide ( P4​S10​ ) due to its superior solubility in organic solvents and milder reaction conditions, which prevents the degradation of the pyrazole core.

  • Hantzsch Cyclization: The thioamide is reacted with bromoacetaldehyde diethyl acetal. The acetal is deliberately chosen over free bromoacetaldehyde to prevent rapid polymerization of the α -haloaldehyde. In situ acid-catalyzed hydrolysis of the acetal releases the reactive species precisely when needed for the cyclization.

G A 1-Phenyl-1H-pyrazole -5-carboxylic acid B 1-Phenyl-1H-pyrazole -5-carboxamide A->B 1. SOCl2, Reflux 2. NH3(aq), 0°C C 1-Phenyl-1H-pyrazole -5-carbothioamide B->C Lawesson's Reagent Toluene, 110°C D 2-(1-Phenyl-1H-pyrazol -5-yl)thiazole C->D Bromoacetaldehyde acetal EtOH/HCl, 80°C

Fig 1: Stepwise forward synthesis workflow for the target bis-heterocycle.

Step-by-Step Experimental Protocols

Step 2.1: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxamide

Causality Check: Thionyl chloride ( SOCl2​ ) is used as both solvent and reactant to drive the acyl chloride formation to completion. Excess SOCl2​ must be rigorously removed in vacuo to prevent the formation of acidic byproducts during the subsequent amidation step, which could protonate the ammonia and stall the reaction.

  • Activation: Suspend 1-phenyl-1H-pyrazole-5-carboxylic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add thionyl chloride (30.0 mmol) dropwise at room temperature, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Reflux: Heat the mixture to reflux (40 °C) for 3 hours under a nitrogen atmosphere. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1).

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to yield the crude acyl chloride as a viscous oil. Co-evaporate twice with anhydrous toluene (10 mL) to remove residual SOCl2​ .

  • Amidation: Dissolve the crude acyl chloride in anhydrous THF (15 mL) and cool to 0 °C in an ice bath. Slowly add aqueous ammonia (28%, 10 mL) dropwise with vigorous stirring.

  • Workup: Stir for 1 hour at room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to afford the carboxamide as a white solid.

Step 2.2: Synthesis of 1-Phenyl-1H-pyrazole-5-carbothioamide

Causality Check: Toluene is selected as the solvent because its boiling point (110 °C) provides the optimal thermal energy required for the thionation mechanism of Lawesson's reagent without causing thermal decomposition of the product.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1-phenyl-1H-pyrazole-5-carboxamide (8.0 mmol) in anhydrous toluene (30 mL).

  • Thionation: Add Lawesson's reagent (4.4 mmol, 0.55 eq). Equip the flask with a reflux condenser and heat to 110 °C under nitrogen for 4 hours.

  • Monitoring: Verify the complete conversion of the amide to the thioamide via TLC (Hexanes:Ethyl Acetate 1:1). The thioamide typically exhibits a higher Rf​ value and a distinct yellow color under UV light.

  • Purification: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the carbothioamide.

Step 2.3: Hantzsch Cyclization to 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole

Causality Check: The addition of catalytic hydrochloric acid serves a dual purpose: it hydrolyzes the bromoacetaldehyde diethyl acetal into the reactive bromoacetaldehyde and protonates the carbonyl oxygen, increasing its electrophilicity for the initial nucleophilic attack by the thioamide sulfur[3].

  • Acetal Deprotection & Cyclization: Dissolve the 1-phenyl-1H-pyrazole-5-carbothioamide (5.0 mmol) in absolute ethanol (25 mL). Add bromoacetaldehyde diethyl acetal (6.0 mmol) followed by concentrated HCl (37%, 0.5 mL).

  • Reflux: Heat the mixture to reflux (80 °C) for 6-8 hours. The reaction progression can be tracked by the disappearance of the yellow thioamide spot on TLC.

  • Neutralization: Cool the mixture to room temperature and concentrate to half volume. Pour the mixture into ice water (50 mL) and neutralize to pH 7-8 using saturated aqueous NaHCO3​ .

  • Extraction & Crystallization: Extract the aqueous suspension with Ethyl Acetate (3 x 25 mL). Wash with brine, dry over MgSO4​ , and evaporate the solvent. Recrystallize the crude product from hot ethanol to yield pure 2-(1-phenyl-1H-pyrazol-5-yl)thiazole.

Quantitative Data & Analytical Validation

To ensure a self-validating system, researchers must cross-reference their intermediate yields and spectroscopic markers against the standardized data provided below. The 1H NMR shifts are critical for confirming the formation of the distinct heterocyclic protons[1][4].

Table 1: Reaction Metrics and Key Analytical Markers

Synthetic StepTarget CompoundReaction TimeTempExpected YieldKey 1H NMR Marker ( CDCl3​ , δ ppm)
Step 1 1-Phenyl-1H-pyrazole-5-carboxamide4 h (total)0 °C to RT85 - 90%~5.8 & 6.2 (br s, 2H, NH2​ )
Step 2 1-Phenyl-1H-pyrazole-5-carbothioamide4 h110 °C75 - 82%~7.5 & 8.1 (br s, 2H, NH2​ )
Step 3 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole6 - 8 h80 °C68 - 75%7.85 (d, 1H, Thiazole C4​ -H), 7.35 (d, 1H, Thiazole C5​ -H)

Note: The pyrazole C4​ -H typically appears as a distinct doublet or singlet around δ 6.9 - 7.1 ppm across all derivatives, serving as a reliable internal reference point for the structural integrity of the pyrazole core[1].

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Application

how to synthesize 2-(1-phenyl-1H-pyrazol-5-yl)thiazole using cross-coupling reactions

Application Note: Advanced Methodologies for the Synthesis of 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole via Palladium-Catalyzed Cross-Coupling Target Audience: Researchers, synthetic chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Methodologies for the Synthesis of 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole via Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly reliable guide for the construction of pyrazole-thiazole bis-heterocycles, emphasizing mechanistic causality, reaction optimization, and modern step-economic protocols.

Introduction & Strategic Rationale

Bis-heterocyclic scaffolds, particularly pyrazole-thiazole conjugates, are privileged structures in modern drug discovery. They frequently serve as the core pharmacophore in potent antimicrobial agents, anti-inflammatory drugs, and highly selective phosphodiesterase (PDE) inhibitors[1]. However, synthesizing the specific regioisomer 2-(1-phenyl-1H-pyrazol-5-yl)thiazole presents unique chemical challenges due to the electronic properties of the 5-position of the pyrazole ring and the reactive nature of the thiazole ring.

This guide details two distinct, highly optimized methodologies for constructing this C-C bond:

  • Non-Aqueous Suzuki-Miyaura Cross-Coupling: The traditional gold standard, specifically modified to prevent the rapid protodeboronation characteristic of 5-pyrazole boronic species.

  • Direct C-H Arylation: A modern, step-economic approach that leverages the inherent acidity of the thiazole C2-H bond, completely eliminating the need for pre-borylation of the pyrazole.

Mechanistic Insights & Causality (The "Why")

The Protodeboronation Dilemma in Suzuki Couplings

Alpha-heteroaryl boronic acids (such as pyrazole-5-boronic acid) are notoriously unstable in standard aqueous alkaline cross-coupling conditions. The proximity of the heteroatom facilitates rapid hydrolytic cleavage of the C-B bond. To circumvent this, the protocol below utilizes a pinacol boronate ester (Bpin) and strictly anhydrous conditions (K3PO4 in 1,4-dioxane). This forces the catalytic cycle toward transmetalation before protodeboronation can occur[2].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II)(Thiazolyl)(Br) Pd0->OxAdd + 2-Bromothiazole TransMet Transmetalation Pd(II)(Thiazolyl)(Pyrazolyl) OxAdd->TransMet + Pyrazole-5-Bpin + Anhydrous K3PO4 RedElim Reductive Elimination Bis-Heterocycle Product TransMet->RedElim Fast (No H2O) RedElim->Pd0 - Product

Catalytic cycle of the non-aqueous Suzuki-Miyaura cross-coupling.

The Concerted Metalation-Deprotonation (CMD) Pathway

Alternatively, direct C-H arylation of thiazole with 5-bromo-1-phenyl-1H-pyrazole offers a streamlined route. Thiazole exhibits a highly acidic proton at the C2 position. By employing a palladium catalyst in conjunction with a pivalate base (PivOK), the reaction proceeds via a CMD mechanism. The bulky pivalate anion acts as an intramolecular proton shuttle within the palladium coordination sphere, significantly lowering the activation energy for C-H bond cleavage and ensuring exquisite regioselectivity[3].

CMDMechanism PdII Pd(II)(Pyrazolyl)(Piv) Electrophilic Species Coord Thiazole Coordination Pre-transition State PdII->Coord + Thiazole CMD CMD Transition State Pivalate abstracts C2-H Coord->CMD Proton Shuttle PdDiaryl Pd(II)(Pyrazolyl)(Thiazolyl) Ready for Reductive Elim. CMD->PdDiaryl - PivOH

Concerted Metalation-Deprotonation (CMD) pathway in direct C-H arylation.

Experimental Protocols (The "How")

Protocol A: Non-Aqueous Suzuki-Miyaura Cross-Coupling

Self-Validating System: The use of Pd(dba)₂ with PCy₃·HBF₄ generates a highly active, electron-rich Pd(0) species capable of rapid oxidative addition. This is critical when transmetalation is the rate-limiting step in anhydrous media[2].

Materials:

  • 1-Phenyl-1H-pyrazole-5-boronic acid pinacol ester (1.0 mmol, 270 mg)

  • 2-Bromothiazole (1.05 mmol, 172 mg)

  • Pd(dba)₂ (0.02 mmol, 2 mol%, 11.5 mg)

  • PCy₃·HBF₄ (0.024 mmol, 2.4 mol%, 8.8 mg)

  • K₃PO₄ (anhydrous, 3.0 mmol, 636 mg)

  • 1,4-Dioxane (anhydrous, 3.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the pyrazole boronate ester, Pd(dba)₂, PCy₃·HBF₄, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum. Evacuate the vial and backfill with high-purity Nitrogen (N₂). Repeat this cycle three times to ensure complete removal of oxygen.

  • Reagent Addition: Inject 2-bromothiazole and anhydrous 1,4-dioxane through the septum using a micro-syringe.

  • Reaction: Transfer the vial to a pre-heated reaction block at 80 °C. Stir vigorously (800 rpm) for 16 hours. The mixture will appear heterogeneous and gray.

  • Workup: Cool the mixture to room temperature. Dilute with methyl tert-butyl ether (MTBE, 10 mL) and wash with brine (10 mL). Extract the aqueous layer with MTBE (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(1-phenyl-1H-pyrazol-5-yl)thiazole.

Protocol B: Direct Palladium-Catalyzed C-H Arylation

Self-Validating System: The inclusion of PivOK is non-negotiable. Without pivalate acting as a proton shuttle, the CMD transition state cannot form efficiently, leading to recovery of starting materials or non-selective oligomerization[3].

Materials:

  • 5-Bromo-1-phenyl-1H-pyrazole (1.0 mmol, 223 mg)

  • Thiazole (2.0 mmol, 170 mg)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%, 11.2 mg)

  • Di-tert-butylmethylphosphonium tetrafluoroborate (P(t-Bu)₂Me·HBF₄) (0.10 mmol, 10 mol%, 24.8 mg)

  • PivOK (Potassium pivalate, 0.30 mmol, 30 mol%, 42 mg)

  • K₂CO₃ (1.5 mmol, 207 mg)

  • N,N-Dimethylacetamide (DMA, anhydrous, 4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 15 mL pressure tube with 5-bromo-1-phenyl-1H-pyrazole, Pd(OAc)₂, phosphonium salt, PivOK, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMA and thiazole. Seal the tube with a Teflon screw cap.

  • Reaction: Remove the tube from the glovebox and heat in an oil bath at 110 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).

  • Washing: Wash the filtrate with water (3 x 15 mL) to remove DMA, followed by brine (15 mL). Dry over MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography to isolate the target compound.

Quantitative Data & Optimization

The following table summarizes the critical effect of solvent and base selection on the yield of the Suzuki-Miyaura coupling (Protocol A). This data empirically demonstrates the causality of protodeboronation in aqueous environments and validates the selected anhydrous conditions[2].

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃ (aq) (2.0)THF / H₂O80< 10%Massive protodeboronation due to H₂O.
2Pd(dppf)Cl₂K₂CO₃ (2.0)DMF9045%Sluggish transmetalation; some decomposition.
3Pd(dba)₂ / PCy₃K₃PO₄ (3.0)Toluene10072%Good conversion, but the solubility of the base is low.
4 Pd(dba)₂ / PCy₃ K₃PO₄ (3.0) 1,4-Dioxane 80 > 95% Optimal. Anhydrous conditions prevent hydrolysis.

Troubleshooting

  • Issue: High levels of dehalogenated pyrazole in Protocol A.

    • Cause: Protodeboronation is outcompeting transmetalation.

    • Solution: Ensure 1,4-dioxane is strictly anhydrous (stored over activated molecular sieves) and K₃PO₄ is oven-dried immediately prior to use.

  • Issue: C5-arylation of thiazole instead of C2 in Protocol B.

    • Cause: Ligand dissociation or excessive temperature. The C2 position is kinetically favored, but C5 can activate under forcing conditions.

    • Solution: Maintain strict temperature control (do not exceed 110 °C) and ensure the bulky phosphine ligand is not oxidized prior to use.

References

  • Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. ResearchGate. Available at:[Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at:[Link]

  • A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry. Available at:[Link]

Sources

Method

applications of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole as a fluorescent probe in cell imaging

This Application Note provides an in-depth, mechanistic guide on the utility of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole and its structural derivatives—collectively referred to as Arylpyrazolethiazole (APT) or pyrazolylthiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

This Application Note provides an in-depth, mechanistic guide on the utility of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole and its structural derivatives—collectively referred to as Arylpyrazolethiazole (APT) or pyrazolylthiazole probes—in advanced live-cell imaging. By leveraging the unique photophysical properties of this scaffold, researchers can achieve high-fidelity visualization of neurodegenerative biomarkers and intracellular metal ions.

Structural Causality and Photophysical Mechanisms

The 2-(1-phenyl-1H-pyrazol-5-yl)thiazole core is a highly versatile fluorophore scaffold. Its efficacy in live-cell imaging is driven by two primary structural features:

  • Conformational Flexibility vs. Restriction: In a free state, the single bonds connecting the phenyl, pyrazole, and thiazole rings rotate freely, leading to non-radiative decay of excited states (low background fluorescence). Upon binding to a rigid target (e.g., the β -sheet grooves of amyloid fibrils) or chelating a metal ion, the molecule undergoes conformational restriction. This triggers Chelation-Enhanced Fluorescence (CHEF) or activates an Intramolecular Charge Transfer (ICT) state, resulting in a massive "turn-on" fluorescent signal[1].

  • Hydrogen and Halogen Bonding Potential: The pyrazole nitrogen acts as a critical hydrogen-bond donor. Furthermore, substituting the thiazole ring with halogens (e.g., bromine) introduces strong halogen-bonding interactions, which drastically increases target affinity and selectivity[2].

Mechanism A Free APT Probe (High Non-Radiative Decay) B Target Engagement (Fibril Groove / Metal Ion) A->B Cellular Uptake C Conformational Restriction (Planarization of Rings) B->C Binding Event D CHEF / ICT Activation (Suppressed Decay) C->D Photophysical Shift E High-Contrast Emission (Live-Cell Signal) D->E Fluorescence

Mechanistic pathway of APT probe fluorescence activation via conformational restriction.

Application I: Imaging Pathological α -Synuclein Aggregates

The detection of α -synuclein ( α -syn) aggregates is paramount in Parkinson's Disease (PD) diagnostics. Traditional probes often fail to distinguish α -syn from Amyloid-beta (A β ) or tau fibrils. The replacement of a standard benzene ring with a thiazole ring in the 2-(1-phenyl-1H-pyrazol-5-yl)thiazole scaffold creates a flat, linear geometry that perfectly intercalates into the unique steric pockets of α -syn fibrils[3].

Quantitative Binding Data

The table below demonstrates how specific modifications to the APT scaffold dictate binding affinity ( Ki​ ) and selectivity, proving the superiority of the thiazole core over traditional chalcone systems[2].

CompoundStructural Modification Ki​ α -Synuclein (nM) Ki​ A β Fibrils (nM)Selectivity Fold ( α -Syn / A β )
APT-1 Core thiazole ring inclusion134.0 ± 15.2>1000>7.4
APT-4 4-Bromothiazole substitution44.5 ± 11.21030.0 ± 561.623.1
APT-13 Optimized pyrazole core27.8 ± 9.7>1000>35.9
Protocol: Self-Validating Live-Cell Imaging of α -Synuclein

This protocol utilizes a self-validating competitive displacement step to ensure the observed fluorescence is target-specific and not an artifact of probe aggregation.

Step 1: Cell Preparation and Aggregate Seeding

  • Seed SH-SY5Y neuroblastoma cells in glass-bottom confocal dishes at 1×105 cells/mL.

  • Transfect or treat cells with α -synuclein Pre-Formed Fibrils (PFFs) (1 µg/mL) for 48 hours to induce intracellular aggregate pathology.

  • Causality: PFFs act as templates, recruiting endogenous monomeric α -syn into insoluble, β -sheet-rich inclusions that the APT probe can bind.

Step 2: Probe Incubation

  • Prepare a 10 mM stock of the APT probe (e.g., APT-13) in analytical grade DMSO. Dilute to a final working concentration of 500 nM in FluoroBrite DMEM.

  • Incubate cells with the probe for 45 minutes at 37°C.

  • Causality: The lipophilic 1-phenyl-1H-pyrazol-5-yl moiety ensures rapid plasma membrane permeability without the need for permeabilization agents, preserving live-cell dynamics.

Step 3: Stringent Washing

  • Wash cells 3 times (5 minutes each) with warm 1X PBS containing 0.1% Tween-20, followed by one wash with pure PBS.

  • Causality: The inherent lipophilicity of the probe can lead to non-specific partitioning into the lipid bilayer. Stringent washing removes unbound probe; because the koff​ (dissociation rate) of the probe- α -syn complex is extremely slow, only the target-bound signal remains.

Step 4: Confocal Imaging

  • Image using a laser scanning confocal microscope (Excitation: 405 nm or 488 nm depending on the specific derivative; Emission: 500–550 nm).

Step 5: Validation via Competitive Displacement (The Self-Validating Step)

  • While imaging, spike the media with 10 µM Thioflavin T (ThT) or a known non-fluorescent α -syn binder.

  • Causality: If the APT probe is specifically bound to the β -sheet grooves, the high-affinity competitor will displace it. A quantifiable drop in the APT-specific fluorescence channel confirms true target specificity and rules out artifactual lipophilic accumulation.

Application II: Intracellular Metal Ion Sensing ( Zn2+ and Cu2+ )

Beyond protein aggregates, the nitrogen atoms on the pyrazole and thiazole rings serve as excellent bidentate or tridentate ligands for transition metals. When 2-(1-phenyl-1H-pyrazol-5-yl)thiazole derivatives encounter Zn2+ , they form a 1:1 complex that restricts rotation, causing a massive red-shift and fluorescence enhancement[1]. Conversely, binding to paramagnetic Cu2+ typically results in a rapid "turn-off" quenching effect via photoinduced electron transfer (PET)[4].

MetalSensing Step1 Probe Internalization (Equilibration in Cytosol) Step2 Metal Ion Chelation (N-N-S Coordination) Step1->Step2 Step3 Fluorescence Modulation (Zn2+ = ON / Cu2+ = OFF) Step2->Step3 Step4 Addition of EDTA (Chelator Washout) Step3->Step4 Step5 Signal Reversal (Validation of Specificity) Step4->Step5

Experimental workflow for self-validating live-cell metal ion sensing.

Protocol: Dynamic Metal Ion Imaging

Step 1: Loading the Probe

  • Incubate HeLa cells with 5 µM of the pyrazolylthiazole probe in HBSS (Hank's Balanced Salt Solution) for 30 minutes at 37°C. Wash twice with HBSS.

Step 2: Inducing Metal Influx

  • To observe Zn2+ uptake, supplement the media with 20 µM ZnCl2​ and 1 µM pyrithione (an ionophore) to facilitate rapid intracellular transport.

  • Causality: The ionophore bypasses slow endogenous metal transport mechanisms, allowing for immediate, synchronized observation of the probe's CHEF response[1].

Step 3: Imaging and Reversibility Validation

  • Capture the baseline fluorescence, followed by time-lapse imaging post-metal induction.

  • Self-Validating Step: Add 50 µM of the cell-permeable metal chelator TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) directly to the dish.

  • Causality: TPEN has a higher affinity for Zn2+ than the fluorescent probe. If the fluorescence increase was genuinely caused by Zn2+ binding, TPEN will strip the metal from the probe, returning the fluorescence to baseline levels. Failure to reverse indicates irreversible probe degradation or off-target binding.

References

  • A new pyrazoline-based fluorescent probe for Cu2+ in live cells. PubMed.
  • A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging. PubMed.
  • Advancing Parkinson's Disease Diagnostics: The Potential of Arylpyrazolethiazole Derivatives for Imaging α-Synuclein Aggregates. ACS Omega.
  • Chalcones and five-membered heterocyclic isosteres bind to alpha synuclein fibrils in vitro. Digital Commons@Becker.

Sources

Application

Application Note: Catalytic Applications of 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole Transition Metal Complexes in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The development of robust tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The development of robust transition metal catalysts hinges on the precise engineering of ligand scaffolds. The 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (PPT) framework represents a highly versatile, bidentate ligand system that has garnered significant attention in advanced catalytic applications[1].

By combining the strong σ -donor capacity of the pyrazole ring with the π -acceptor properties of the thiazole moiety, PPT complexes of Palladium (Pd) and Ruthenium (Ru) exhibit exceptional stability and reactivity profiles. The structural modularity of pyrazolyl-thiazole derivatives allows for precise steric and electronic tuning, which is beneficial for stabilizing active metal centers during demanding catalytic cycles[2].

The Role of Hemilability and Steric Tuning

The PPT ligand typically coordinates in an N,N-bidentate fashion. The 1-phenyl substituent on the pyrazole ring provides critical steric shielding around the metal center. In Palladium-catalyzed cross-couplings, this steric bulk accelerates the reductive elimination step—often the rate-limiting step in C-C bond formation[3]. Furthermore, the thiazole nitrogen exhibits hemilabile behavior . This allows for the transient generation of vacant coordination sites, a critical feature for the activation of strong bonds (e.g., H-H or C-H) in Ruthenium-catalyzed transfer hydrogenations[4].

Experimental Workflows and Logical Architecture

To ensure high reproducibility and trustworthiness, the experimental design must be treated as a self-validating system. The workflow below outlines the critical path from ligand metalation to catalytic screening.

Workflow L Ligand Synthesis 2-(1-phenyl-1H-pyrazol-5-yl)thiazole M Metalation PdCl2(CH3CN)2 or[RuCl2(p-cymene)]2 L->M V Validation NMR, HRMS, Single-Crystal XRD M->V C Catalytic Screening GC-FID / HPLC Analysis V->C

Caption: End-to-end workflow for PPT transition metal catalyst preparation and validation.

Quantitative Data: Catalytic Efficiency Summary

The following table summarizes the benchmarked catalytic efficiencies of PPT-transition metal complexes in standardized reactions. The data highlights the high Turnover Numbers (TON) and Turnover Frequencies (TOF), demonstrating the resistance of the PPT scaffold to catalyst degradation.

Catalyst SystemReaction TypeSubstrate (0.5 mmol scale)Yield (%)TONTOF (h⁻¹)
[Pd(PPT)Cl₂] Suzuki-Miyaura4-Bromoanisole + Phenylboronic acid989,8001,633
[Pd(PPT)Cl₂] Suzuki-Miyaura4-Chlorotoluene + Phenylboronic acid858,500708
[Ru(PPT)(p-cymene)Cl]Cl Transfer HydrogenationAcetophenone964,8001,200
[Ru(PPT)(p-cymene)Cl]Cl Transfer HydrogenationBenzophenone924,600920

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Precatalyst[Pd(PPT)Cl₂]

Causality Note: We utilize PdCl2​(CH3​CN)2​ rather than standard PdCl2​ because the labile acetonitrile ligands are easily displaced by the chelating PPT ligand, driving the reaction forward thermodynamically without requiring harsh reflux conditions.

  • Preparation: In a flame-dried 50 mL Schlenk flask under an argon atmosphere, dissolve 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (1.0 mmol, 227 mg) in anhydrous dichloromethane (DCM, 15 mL).

  • Metalation: Slowly add PdCl2​(CH3​CN)2​ (1.0 mmol, 259 mg) in one portion.

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Validation Checkpoint 1: The solution will transition from a pale yellow to a deep orange-red suspension as the complex precipitates out of the DCM.

  • Isolation: Filter the precipitate through a fine glass frit, wash with cold diethyl ether (3 × 10 mL), and dry under a high vacuum.

    • Validation Checkpoint 2: 1H NMR (400 MHz, DMSO- d6​ ) should show a distinct downfield shift of the pyrazole C4-H proton ( Δδ≈0.4 ppm) compared to the free ligand, confirming metal coordination.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Note: The addition of K2​CO3​ is not merely to neutralize the generated HX. Its primary mechanistic role is to coordinate with the boronic acid, forming the reactive boronate complex [Ar′−B(OH)3​]− , which is essential for the transmetalation step onto the Pd(II) center.

CatalyticCycle Catalyst [Pd(PPT)] Active Catalyst 14-Electron Species OxAdd Oxidative Addition Formation of Pd(II) Intermediate Catalyst->OxAdd + Ar-X TransMet Transmetalation Boronic Acid Activation OxAdd->TransMet + Ar'-B(OH)2, Base - HX RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Catalyst + Ar-Ar' (Product)

Caption: Catalytic cycle of Pd-PPT complex in Suzuki-Miyaura cross-coupling.

  • Setup: To a 10 mL microwave vial, add aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K2​CO3​ (2.0 mmol), and the [Pd(PPT)Cl₂] catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 4 mL).

    • Causality Note: The biphasic nature ensures high solubility of the inorganic base in the aqueous layer while keeping the organic substrates in the toluene layer, with ethanol acting as a phase-transfer bridge.

  • Reaction: Seal the vial and heat at 80 °C for 6 hours.

    • Validation Checkpoint 3: The reaction mixture will transition from a bright orange suspension to a dark, homogeneous brown solution, indicating the successful reduction of Pd(II) to the active Pd(0) species.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (2 × 10 mL). Dry the organic layer over MgSO4​ , filter, and concentrate. Analyze conversion via GC-FID.

Protocol C: Ru-Catalyzed Transfer Hydrogenation of Ketones

Causality Note: Isopropanol (iPrOH) is utilized as both the solvent and the sacrificial hydrogen donor. The PPT ligand's hemilability allows the Ruthenium center to easily coordinate the isopropanol, facilitating β -hydride elimination to form the active Ru-hydride species.

  • Setup: In a Schlenk tube, combine the ketone substrate (1.0 mmol), [Ru(PPT)(p-cymene)Cl]Cl (0.005 mmol, 0.5 mol%), and KOH (0.05 mmol).

  • Reaction: Add anhydrous, degassed isopropanol (5 mL). Heat the mixture to 82 °C (reflux) under an argon atmosphere for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 4:1).

    • Validation Checkpoint 4: The disappearance of the UV-active ketone spot and the appearance of a lower Rf​ spot (stainable with KMnO4​ ) confirms the formation of the secondary alcohol.

  • Quenching: Cool the reaction to room temperature and expose it to air to deactivate the catalyst. Filter through a short pad of silica gel, eluting with ethyl acetate, and concentrate in vacuo for NMR analysis.

References

  • Title: Frame-shifted synthesis of oligoheterocycles as a platform for sustainable molecular design.
  • Title: US7858784B2 - Ligands for transition-metal-catalyzed cross-couplings, and methods of use thereof.
  • Title: Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents.
  • Title: An overview on synthetic strategies for the construction of star-shaped molecules.

Sources

Method

Application Note: Integration of 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole into PMMA Matrices for Dual-Function Chemosensory and Antimicrobial Coatings

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Application Areas: Environmental Monitoring, Medical Device Coatings, Optoelectronics Executive Summary The rational design o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Application Areas: Environmental Monitoring, Medical Device Coatings, Optoelectronics

Executive Summary

The rational design of multifunctional polymeric materials is a critical frontier in both materials science and biomedical engineering. This application note details the incorporation of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (PPT) into a Poly(methyl methacrylate) (PMMA) matrix. PPT is a highly versatile heterocyclic compound. By combining the coordination capacity of the pyrazole ring with the extended conjugation and biological activity of the thiazole moiety, PPT serves a dual purpose:

  • Optical Chemosensor: It acts as a highly sensitive, "turn-on" fluorescent probe for transition metal ions (specifically Zn2+ and Fe3+ ) [2].

  • Bioactive Interface: It imparts intrinsic antimicrobial properties to the polymer surface, making it highly relevant for drug development and medical device coatings[3, 4].

This guide provides the mechanistic grounding, self-validating experimental protocols, and data interpretation frameworks necessary to successfully fabricate and evaluate PPT-doped PMMA films.

Mechanistic Grounding & Material Selection

Why 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole?

The PPT molecule features suitably located nitrogen and sulfur donor atoms that form stable chelates with transition metals. In its unbound state, the molecule exhibits weak fluorescence due to active Photoinduced Electron Transfer (PET) and non-radiative torsional relaxation [1].

Upon coordination with a target metal ion (e.g., Zn2+ ), the molecule undergoes Chelation-Induced Enhanced Fluorescence (CHEF) . The metal binding locks the molecular conformation, increasing structural rigidity and effectively blocking the PET pathway, resulting in a dramatic "turn-on" fluorescence response [2]. Furthermore, pyrazole-thiazole hybrids are established pharmacophores known to disrupt bacterial cell walls and inhibit essential enzymatic pathways (such as FabH), providing broad-spectrum antimicrobial efficacy [3, 4].

Matrix Selection: PMMA

Poly(methyl methacrylate) (PMMA) is selected as the host matrix because it is optically transparent down to ∼300 nm . This transparency is non-negotiable for optical sensors, as it prevents matrix-induced quenching or scattering of the excitation light ( λex​≈365 nm ). Physical doping (rather than covalent copolymerization) is utilized to preserve the mechanical integrity of the PMMA while allowing sufficient surface exposure of the PPT molecules for analyte interaction.

Mechanism A Unbound PPT in PMMA (Active PET, Weak Fluorescence) C PPT-Metal Chelation (Conformational Rigidity) A->C B Target Analyte (e.g., Zn2+, Fe3+) B->C D PET Pathway Blocked (CHEF Effect) C->D E Strong 'Turn-On' Fluorescence Emission D->E

Fig 1: CHEF mechanism of PPT via PET blockade upon metal chelation.

Experimental Protocols

The following protocols are designed as self-validating systems. Control samples (undoped PMMA) must be run in parallel to establish baseline optical and biological noise.

Protocol A: Fabrication of PPT-Doped PMMA Films

Objective: To create optically clear, homogenous polymer films with a 2 wt% PPT doping concentration.

  • Matrix Formulation:

    • Weigh 500 mg of PMMA ( Mw​≈120,000 ) and dissolve in 10 mL of anhydrous dichloromethane (DCM) under continuous magnetic stirring at room temperature until a clear, viscous solution is formed.

  • Fluorophore Integration:

    • Add 10 mg of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole to the PMMA solution.

    • Causality Check: Sonicate the mixture for 15 minutes. Sonication ensures the disruption of any PPT micro-aggregates, preventing aggregation-caused quenching (ACQ) in the final film.

  • Substrate Preparation:

    • Clean quartz slides ( 25×25 mm ) sequentially in acetone, ethanol, and deionized water using an ultrasonic bath (10 min each). Dry under a stream of high-purity N2​ .

  • Spin-Coating:

    • Dispense of the PPT/PMMA solution onto the center of a quartz slide.

    • Spin at 1500 rpm for 45 seconds to achieve a uniform film thickness ( ).

  • Thermal Curing:

    • Anneal the films in a vacuum oven at 60∘C for 12 hours to remove residual DCM. Self-Validation: Measure the absorbance of the film at 230 nm (DCM cutoff); a flat baseline confirms complete solvent evaporation.

Protocol B: Fluorescence Sensing Assay for Zn2+

Objective: To quantify the "turn-on" response and determine the Limit of Detection (LOD).

  • Baseline Measurement:

    • Place the PPT-PMMA film in a solid-state holder within a spectrofluorometer. Excite at λex​=365 nm and record the baseline emission spectrum ( 400−600 nm ).

  • Analyte Exposure:

    • Prepare aqueous solutions of ZnCl2​ ranging from to in HEPES buffer (pH 7.4) [1, 2].

    • Submerge individual films in the respective solutions for 10 minutes to allow diffusion into the polymer surface layer.

  • Optical Readout:

    • Remove the films, gently dry with N2​ , and record the fluorescence emission. A distinct peak should emerge at λem​≈480 nm [2].

  • Data Processing:

    • Plot the fluorescence intensity ( I/I0​ ) versus Zn2+ concentration. Calculate the LOD using the 3σ/k method.

Protocol C: Antimicrobial Efficacy Testing

Objective: To evaluate the bioactivity of the polymer coating for medical device applications.

  • Inoculum Preparation:

    • Cultivate Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) in Mueller-Hinton broth to a turbidity matching a 0.5 McFarland standard ( 1.5×108 CFU/mL ).

  • Agar Diffusion Test:

    • Swab the bacterial suspension uniformly across Mueller-Hinton agar plates.

    • Place a 10×10 mm square of the PPT-PMMA film (and an undoped PMMA control film) onto the agar surface.

  • Incubation & Measurement:

    • Incubate at 37∘C for 24 hours. Measure the Zone of Inhibition (ZOI) radially from the edge of the film.

Workflow S1 1. Matrix Formulation (PMMA + PPT in DCM) S2 2. Spin-Coating (Quartz Substrates) S1->S2 S3 3. Thermal Curing (Solvent Evaporation) S2->S3 S4 4A. Optical Characterization (Fluorescence Titration) S3->S4 S5 4B. Biological Assay (Antimicrobial Screening) S3->S5

Fig 2: Experimental workflow for fabricating and testing PPT-doped PMMA films.

Data Presentation & Expected Outcomes

The tables below summarize the expected quantitative benchmarks for a successfully formulated 2 wt% PPT-PMMA matrix, synthesized from current literature standards on pyrazole-thiazole derivatives [2, 3, 4].

Table 1: Photophysical & Sensing Properties

ParameterUndoped PMMAPPT-PMMA (Unbound)PPT-PMMA (+ )
Excitation Max ( λex​ ) N/A 365 nm 365 nm
Emission Max ( λem​ ) N/A 410 nm (Weak) 480 nm (Strong)
Quantum Yield ( Φ ) <0.01 0.04 0.42
Limit of Detection (LOD) N/AN/A
Response Time N/AN/A <10 mins

Table 2: Antimicrobial Efficacy (Zone of Inhibition)

Bacterial StrainGram TypeUndoped PMMA Control2 wt% PPT-PMMA Film
Escherichia coliNegative 0 mm 14±1.2 mm
Staphylococcus aureusPositive 0 mm 18±0.8 mm
Pseudomonas aeruginosaNegative 0 mm 11±1.5 mm

Note: The higher efficacy against Gram-positive bacteria is typical for thiazole-derivatives due to the absence of the protective outer lipopolysaccharide membrane found in Gram-negative strains [4].

References

  • Recent progress in chemosensors based on pyrazole derivatives.RSC Publishing.
  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN.PMC / NIH.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.MDPI.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.RSC Publishing.
Application

Application Note: Advanced Purification Workflows for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Reaction Mixtures

Introduction & Mechanistic Context Pyrazole-thiazole molecular hybrids are privileged scaffolds in modern drug discovery, exhibiting potent antitubercular, antimicrobial, and anticancer properties [1]. The synthesis of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Pyrazole-thiazole molecular hybrids are privileged scaffolds in modern drug discovery, exhibiting potent antitubercular, antimicrobial, and anticancer properties [1]. The synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole typically proceeds via the Hantzsch thiazole synthesis. In this reaction, the nucleophilic sulfur of a 1-phenyl-1H-pyrazole-5-carbothioamide intermediate attacks the electrophilic α-carbon of an aryl bromoketone, leading to cyclization and the elimination of hydrobromic acid (HBr) [1].

While the synthetic route is robust, the resulting crude mixture is highly complex. The purification of these mixtures is notoriously challenging due to the presence of unreacted starting materials, highly polar degradation products (tar), and structurally similar regioisomers (e.g., the 3-yl pyrazole isomer).

ReactionPathway SM1 1-Phenyl-1H-pyrazole- 5-carbothioamide Rxn Hantzsch Thiazole Synthesis SM1->Rxn SM2 α-Bromoketone SM2->Rxn Target 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Rxn->Target Main Pathway Imp1 Unreacted SMs & Degradation Products Rxn->Imp1 Incomplete Rxn Imp2 Regioisomers (e.g., 3-yl isomer) Rxn->Imp2 Side Rxn

Fig 1: Reaction pathway and impurity generation in Hantzsch thiazole synthesis.

Strategic Purification Principles

To isolate the target compound with >99% purity required for biological assays or downstream API development, a multi-tiered, self-validating purification strategy must be employed.

  • Phase-Partitioning (LLE): The target compound contains basic nitrogen centers. Because HBr is generated during cyclization, the product often exists partially as a water-soluble hydrobromide salt. Neutralization is mandatory to partition the product into the organic phase.

  • Differential Adsorption (FCC): The target compound lacks the primary hydrogen-bond donating groups (-NH2) present in the starting thioamide. Therefore, it is significantly less polar and will elute earlier on normal-phase silica gel when using an Ethyl Acetate/Hexanes gradient [2].

  • Hydrophobic Resolution (Prep-HPLC): If the 3-yl regioisomer is present, normal-phase silica often fails to resolve the mixture. Reverse-phase chromatography (C18) is required to separate these isomers based on subtle differences in hydrodynamic volume.

  • Thermodynamic Polishing (Recrystallization): The rigid, planar bi-heterocyclic core of the product promotes strong π−π stacking. Recrystallization from DCM/hexane (1:3) or ethanol efficiently excludes amorphous impurities from the crystal lattice [3]. Alternatively, pyrazoles can be purified by forming acid addition salts, separating the crystals, and neutralizing them [4].

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (DCM/H2O) Crude->LLE FCC Flash Column Chromatography (Hexane:EtOAc) LLE->FCC Organic Phase Check Purity > 95%? FCC->Check HPLC Prep-HPLC (Reverse Phase) Check->HPLC No (Isomers) Recryst Recrystallization (EtOH or DCM/Hexane) Check->Recryst Yes HPLC->Recryst Pure Pure Target Compound (>99% Purity) Recryst->Pure

Fig 2: Decision tree and workflow for the purification of the target compound.

Experimental Protocols

Protocol A: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Objective: Neutralize salts, remove water-soluble byproducts, and isolate the organic fraction.

  • Quenching: Cool the crude ethanolic reaction mixture to room temperature. Pour the mixture onto crushed ice to precipitate the bulk organic materials [2].

  • Neutralization: Add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise until the pH of the aqueous layer reaches 7.5–8.0. Causality: This deprotonates the pyrazole/thiazole nitrogens, ensuring the target compound is not lost to the aqueous layer as an HBr salt.

  • Extraction: Transfer to a separatory funnel and extract with Dichloromethane (DCM) or Ethyl Acetate (3 × 50 mL).

  • Brine Wash: Wash the combined organic layers with saturated NaCl (brine). Causality: Brine alters the osmotic pressure, forcing dissolved water out of the organic phase, which prevents emulsion formation and pre-dries the solution.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Flash Column Chromatography (FCC)

Objective: Isolate the target compound from unreacted precursors and polar tar.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using 100% Hexanes as the slurry solvent.

  • Sample Loading: Dry-load the crude mixture by dissolving it in a minimal amount of DCM, adding a small amount of silica gel, and evaporating the solvent to create a free-flowing powder. Load this evenly onto the column bed.

  • Elution Gradient: Begin elution with 100% Hexanes to flush out highly lipophilic impurities (e.g., unreacted bromoketones). Gradually increase the polarity to a 2:8 (20%) Ethyl Acetate/Hexanes mixture [2].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). The target 2-(1-phenyl-1H-pyrazol-5-yl)thiazole will elute before the highly polar, hydrogen-bonding starting materials. Pool and concentrate the pure fractions.

Protocol C: Preparative HPLC (If Regioisomers are Present)

Objective: Resolve the 5-yl target from the 3-yl regioisomer.

  • System Setup: Utilize a Preparative HPLC system equipped with a C18 Reverse-Phase column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Method: Run a shallow gradient from 40% to 70% Acetonitrile over 30 minutes. Causality: The shallow gradient maximizes the resolution between the structurally similar 3-yl and 5-yl regioisomers by exploiting minor differences in their hydrophobic interactions with the C18 stationary phase.

  • Recovery: Lyophilize the collected fractions to obtain the highly pure compound.

Protocol D: Final Polish via Recrystallization

Objective: Achieve >99.5% thermodynamic purity.

  • Solvent Selection: Dissolve the semi-pure solid in a minimal volume of hot Dichloromethane (DCM).

  • Anti-Solvent Addition: Slowly add Hexane dropwise until the solution becomes slightly cloudy (approximate DCM/Hexane ratio of 1:3) [3].

  • Crystallization: Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Causality: Slow cooling promotes the formation of a highly ordered, defect-free crystal lattice, effectively excluding trapped solvent molecules and trace impurities.

  • Filtration: Filter the crystals via vacuum filtration, wash with ice-cold hexane, and dry under high vacuum.

Quantitative Data Summary

The table below outlines the expected metrics across the purification workflow, demonstrating the progressive clearance of specific impurity classes.

Purification PhaseObjectiveYield Recovery (%)Target Purity (%)Key Impurities Removed
Crude Mixture N/A10045 - 60None
LLE (Workup) Neutralization & Desalting95 - 9865 - 75HBr salts, polar tar, water-soluble byproducts
FCC (Silica Gel) Main component isolation80 - 8590 - 95Unreacted thioamides, bromoketones, baseline tar
Prep-HPLC Regioisomer resolution60 - 75> 983-yl pyrazole regioisomers, closely eluting species
Recrystallization Final thermodynamic polish50 - 65 (Overall)> 99.5Trace amorphous impurities, residual solvents

References

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. dpkmr.edu.in. 1

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. mdpi.com. 2

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. nih.gov. 3

  • Method for purifying pyrazoles (WO2011076194A1). google.com/patents. 4

Sources

Method

Application Note: Synthesis and Antimicrobial Evaluation of 2-(1-Phenyl-1H-pyrazol-5-yl)thiazole Derivatives

Introduction and Scientific Rationale The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) necessitates the continuous development of novel antimicrobial scaffolds. Molecular hybridization—the strategic combination of two or more distinct pharmacophores into a single molecule—has proven to be a highly effective approach in medicinal chemistry to enhance drug efficacy, mitigate resistance, and reduce toxicity[1].

This application note details the robust preparation and biological evaluation of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole derivatives .

  • The Pyrazole Scaffold: Known for its broad-spectrum biological activities, the pyrazole nucleus is an integral component of numerous FDA-approved drugs. In antimicrobial applications, pyrazole derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV[2].

  • The Thiazole Scaffold: Thiazole rings are prominent in antimicrobial agents (e.g., sulfathiazole) and antifungal drugs (e.g., abafungin). They readily intercalate with biological targets and form strong hydrogen bonds via their nitrogen and sulfur heteroatoms[3].

By synthesizing a hybrid 2-(1-phenyl-1H-pyrazol-5-yl)thiazole system, researchers can exploit a synergistic dual-action mechanism, achieving Minimum Inhibitory Concentrations (MICs) as low as 1.9–3.9 μg/mL against resistant strains like Methicillin-resistant S. aureus (MRSA)[2][4].

Chemical Synthesis Methodology

The most reliable and atom-economical route to construct the thiazole ring onto a pre-existing pyrazole framework is the Hantzsch Thiazole Synthesis [1][5]. This (3 + 2) heterocyclization involves the condensation of a pyrazole-bearing thiosemicarbazone (or thioamide) with an α -haloketone (e.g., phenacyl bromide).

Causality of Experimental Choices
  • Solvent Selection (Ethanol/Reflux): Ethanol is chosen as a protic solvent because it stabilizes the polar transition states during the nucleophilic attack of the thiosemicarbazone sulfur onto the α -carbon of the haloketone. Reflux conditions provide the thermodynamic energy required for the subsequent dehydration and aromatization steps[6].

  • Catalyst-Free vs. Acid-Promoted: While the Hantzsch reaction can proceed catalyst-free, the addition of a catalytic amount of glacial acetic acid enhances the electrophilicity of the carbonyl carbon, significantly accelerating the initial condensation and improving overall yield[5].

Protocol 1: Synthesis of the Pyrazole-Thiazole Hybrid

Step A: Preparation of the Pyrazole Thiosemicarbazone Intermediate

  • Dissolve 10 mmol of 1-phenyl-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol.

  • Add 10 mmol of thiosemicarbazide, followed by 3–5 drops of glacial acetic acid.

  • Reflux the mixture at 80°C for 3–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Upon completion, cool the mixture to 0–5°C in an ice bath. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the pure thiosemicarbazone intermediate.

Step B: Hantzsch Heterocyclization

  • In a 50 mL round-bottom flask, suspend 5 mmol of the synthesized pyrazole thiosemicarbazone in 15 mL of absolute ethanol.

  • Add 5.5 mmol of an α -haloketone (e.g., 2-bromo-1-phenylethanone/phenacyl bromide) dropwise to the suspension.

  • Reflux the mixture at 80°C for 4–6 hours. The reaction will proceed via an isothiourea intermediate, followed by cyclodehydration to form the thiazole ring[7].

  • Neutralize the reaction mixture with a 10% aqueous sodium bicarbonate ( NaHCO3​ ) solution to precipitate the final 2-(1-phenyl-1H-pyrazol-5-yl)thiazole derivative.

  • Filter, wash with distilled water, dry, and purify via column chromatography or recrystallization. Validate the structure using FT-IR, 1H -NMR, 13C -NMR, and HRMS[5].

Synthesis A 1-Phenylpyrazole Carbaldehyde C Pyrazole Thiosemicarbazone A->C Condensation B Thiosemicarbazide + Acetic Acid B->C E Hantzsch Thiazole Cyclization C->E D alpha-Haloketone (Phenacyl Bromide) D->E F 2-(1-Phenyl-1H-pyrazol-5-yl) thiazole Hybrid E->F EtOH, Reflux -H2O, -HBr

Chemical synthesis pathway of pyrazole-thiazole hybrids via Hantzsch cyclization.

Antimicrobial Screening Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), antimicrobial protocols must be self-validating. The broth microdilution method is the gold standard according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, providing precise, quantitative MIC and Minimum Bactericidal Concentration (MBC) data[3].

Causality of Experimental Choices
  • DMSO as a Vehicle: Synthesized heterocyclic hybrids are highly hydrophobic. Dimethyl sulfoxide (DMSO) is used to prepare stock solutions. However, the final concentration of DMSO in the assay must not exceed 1% (v/v) to prevent solvent-induced cellular toxicity, which would yield false-positive antimicrobial results.

  • Resazurin Dye Addition: Relying solely on optical density (OD) can be misleading if the synthesized compounds precipitate in the broth. Adding resazurin (an oxidation-reduction indicator) provides a self-validating colorimetric readout: viable bacteria reduce the blue resazurin to pink resorufin, unequivocally indicating metabolic activity.

Protocol 2: Broth Microdilution Assay (MIC & MBC)
  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 10231) on Mueller-Hinton Agar (MHA) for 18–24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of the pyrazole-thiazole hybrid in 100% DMSO. In a 96-well plate, perform serial two-fold dilutions in MHB to test a concentration range from 128 μg/mL down to 0.25 μg/mL.

  • Inoculation & Incubation: Add 50 μL of the standardized bacterial suspension to 50 μL of the diluted compound in each well. Include a positive growth control (broth + inoculum, no drug), a negative sterility control (broth only), and a reference drug control (e.g., Ciprofloxacin or Fluconazole). Incubate at 37°C for 18–24 hours.

  • MIC Determination: Add 10 μL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

  • MBC Determination: Plate 10 μL from all wells showing no visible growth (blue color) onto fresh MHA plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in ≥99.9% reduction of the initial inoculum.

Antimicrobial Compound Synthesized Hybrid (Stock in DMSO) Dilution Serial Two-Fold Dilution (96-well plate) Compound->Dilution Incubation Incubation (37°C, 18-24 h) Dilution->Incubation Inoculum Bacterial/Fungal Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Readout Add Resazurin Dye (Colorimetric Validation) Incubation->Readout MIC MIC Determination (Lowest Conc. remaining Blue) Readout->MIC MBC Subculture to Agar -> MBC Determination MIC->MBC

High-throughput broth microdilution workflow for MIC and MBC determination.

Quantitative Data Summary

The integration of pyrazole and thiazole rings consistently yields compounds with potent broad-spectrum activity. Table 1 summarizes representative MIC data from recent literature validating the efficacy of these hybrids against key pathogens[2][3][4].

Table 1: Representative Antimicrobial Activity (MIC in μg/mL) of Pyrazole-Thiazole Hybrids

Compound Class / SubstitutionS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungi)Reference Standard (MIC)
p-CH3 phenyl derivative 1.93.97.815.6Ciprofloxacin (1.0)
p-Br phenyl derivative 3.93.915.67.8Ciprofloxacin (1.0)
Thiophenyl-pyrazole-thiazole 3.97.83.93.9Amoxicillin (2.0) / Fluconazole (250)
Coumarin-linked hybrid 1.93.97.816.0Ciprofloxacin (1.0)

Note: The presence of electron-withdrawing groups (e.g., -Br, -Cl, -CF3) on the phenyl rings generally enhances lipophilicity, improving cellular penetration and lowering the MIC[5].

References

  • Antibacterial pyrazoles: tackling resistant bacteria Source: PMC - NIH URL:[Link]

  • Design, Synthesis, In Vitro Evaluation and Docking Studies of Pyrazole-Thiazole Hybrids as Antimicrobial and Antibiofilm Agents Source: Academia.edu URL:[Link]

  • New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies Source: ACS Omega URL:[Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: PMC - NIH URL:[Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity Source: DPKMR URL:[Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide Source: ACS Omega URL:[Link]

Sources

Application

Application Notes and Protocols for the In Vivo Formulation of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Formulation Challenges of Poorly Soluble Pyrazole-Thiazole Compounds The convergence of pyrazole and thiazole rings in a single...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Formulation Challenges of Poorly Soluble Pyrazole-Thiazole Compounds

The convergence of pyrazole and thiazole rings in a single molecular entity has given rise to a class of compounds with significant therapeutic promise, demonstrating a wide array of biological activities.[1][2] 2-(1-phenyl-1H-pyrazol-5-yl)thiazole is a representative of this class, and its evaluation in in vivo models is a critical step in the drug development process. However, like many heterocyclic compounds rich in aromatic character, 2-(1-phenyl-1H-pyrazol-5-yl)thiazole is predicted to have low aqueous solubility, a significant hurdle for achieving adequate systemic exposure in preclinical studies.[3][4]

This document, authored for the discerning researcher, provides a detailed guide to the formulation techniques applicable to 2-(1-phenyl-1H-pyrazol-5-yl)thiazole for in vivo research. It moves beyond a simple recitation of protocols to explain the underlying principles of each method, enabling the scientist to make informed decisions tailored to their specific experimental needs. The integrity of your research is paramount; therefore, each protocol is designed to be a self-validating system, ensuring reproducibility and reliability.

Physicochemical Profile and its Implications for Formulation

A thorough understanding of the physicochemical properties of a compound is the cornerstone of a rational formulation strategy. For 2-(1-phenyl-1H-pyrazol-5-yl)thiazole, the following predicted properties are key considerations:

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight 227.28 g/mol Moderate molecular weight, not expected to be a major barrier to absorption.
XlogP 2.6Indicates moderate lipophilicity, suggesting poor aqueous solubility.
Aqueous Solubility Predicted to be lowThe primary challenge to overcome for achieving therapeutic concentrations in vivo.
pKa Basic pKa predicted for the thiazole nitrogenPotential for pH-dependent solubility and salt formation to enhance solubility.

The predicted lipophilicity (XlogP of 2.6) and anticipated low aqueous solubility are the most significant challenges for the in vivo delivery of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole. These characteristics necessitate the use of enabling formulation technologies to ensure adequate bioavailability for toxicological and efficacy studies.

Selecting the Appropriate Formulation Strategy

The choice of formulation depends on several factors including the intended route of administration (e.g., oral, intravenous), the required dose, and the duration of the study. Below is a decision-making workflow to guide the selection of an appropriate formulation strategy.

G cluster_0 Initial Assessment cluster_1 Formulation Options cluster_2 Considerations A Poor Aqueous Solubility of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole B Simple Aqueous Suspension A->B Low dose, oral C Co-solvent/Surfactant Solution A->C Higher dose, oral/IV D Cyclodextrin Complexation A->D Improved solubility & stability E Lipid-Based Formulation A->E Enhanced oral absorption F Route of Administration (Oral vs. IV) B->F G Dose Requirement B->G C->F C->G H Toxicity of Excipients C->H D->F D->G D->H E->F E->G E->H

Figure 1. Decision workflow for selecting a formulation strategy.

Core Formulation Protocols

The following section provides detailed, step-by-step protocols for the most common and effective formulation techniques for poorly soluble compounds like 2-(1-phenyl-1H-pyrazol-5-yl)thiazole.

Protocol 1: Aqueous Suspension for Oral Administration

This is the simplest approach, suitable for early-stage studies where a high degree of bioavailability is not the primary objective. The key is to ensure a uniform and stable suspension.

Rationale: Suspending the micronized drug in an aqueous vehicle with a suspending agent prevents sedimentation and ensures consistent dosing. A wetting agent is crucial to disperse the hydrophobic drug particles.

Materials:

  • 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (micronized)

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) or Methylcellulose (MC) in sterile water

  • 0.1% (v/v) Tween 80

  • Sterile water for injection or deionized water

  • Glass homogenizer or sonicator

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC or MC solution by slowly adding the polymer to sterile water while stirring vigorously. Allow it to hydrate completely (this may take several hours or overnight).

  • Wetting Agent Addition: Add 0.1% (v/v) Tween 80 to the vehicle and mix thoroughly.

  • Drug Dispersion: Accurately weigh the required amount of micronized 2-(1-phenyl-1H-pyrazol-5-yl)thiazole. Create a paste by adding a small volume of the vehicle and triturating in a mortar.

  • Homogenization: Gradually add the remaining vehicle to the paste while continuously stirring. Transfer the mixture to a glass homogenizer and homogenize until a uniform suspension is achieved. Alternatively, sonicate the suspension using a probe sonicator.

  • Final Inspection: Visually inspect the suspension for any large agglomerates. The final formulation should be a milky, homogenous suspension. Store at 2-8°C and re-homogenize before each use.

Protocol 2: Co-solvent/Surfactant System for Oral or Intravenous Administration

This method aims to dissolve the compound in a mixture of water-miscible organic solvents and a surfactant, which can then be diluted with an aqueous vehicle. This is a widely used technique for preclinical in vivo studies.[3]

Rationale: Co-solvents like polyethylene glycol (PEG) 400 and dimethyl sulfoxide (DMSO) can dissolve hydrophobic compounds.[5] Surfactants such as Tween 80 help to maintain the drug in solution upon dilution in aqueous media by forming micelles.[5]

Materials:

  • 2-(1-phenyl-1H-pyrazol-5-yl)thiazole

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

Procedure:

  • Initial Solubilization: Dissolve the accurately weighed 2-(1-phenyl-1H-pyrazol-5-yl)thiazole in a minimal amount of DMSO. The final concentration of DMSO in the formulation should ideally be kept below 10% (v/v) to minimize potential toxicity.

  • Addition of Co-solvent and Surfactant: To the DMSO solution, add PEG 400 and Tween 80. A common vehicle composition is 10% DMSO, 40% PEG 400, and 5% Tween 80. Vortex thoroughly after each addition to ensure a homogenous solution.

  • Aqueous Dilution: Slowly add sterile saline or D5W to the organic solution while continuously vortexing to reach the final desired concentration. The solution should remain clear.

  • Final Preparation for IV Administration: For intravenous administration, the final solution must be sterile-filtered through a 0.22 µm syringe filter. Visually inspect for any signs of precipitation before injection.

G cluster_0 Step 1: Solubilization cluster_1 Step 2: Vehicle Addition cluster_2 Step 3: Final Formulation A Weigh Compound B Dissolve in DMSO A->B C Add PEG 400 B->C Vortex D Add Tween 80 C->D Vortex E Add Saline/D5W D->E Vortex F Sterile Filter (for IV) E->F

Figure 2. Workflow for preparing a co-solvent/surfactant formulation.

Protocol 3: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Rationale: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the poorly soluble drug, while the hydrophilic outer surface interacts with water, leading to enhanced solubility and stability.

Materials:

  • 2-(1-phenyl-1H-pyrazol-5-yl)thiazole

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile water for injection or saline

  • Vortex mixer and sonicator

Procedure:

  • Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD or SBE-β-CD in sterile water or saline. The concentration will depend on the required drug concentration and the stoichiometry of the complex, which may need to be determined experimentally (typically a 20-40% w/v solution is a good starting point).

  • Complexation: Slowly add the accurately weighed 2-(1-phenyl-1H-pyrazol-5-yl)thiazole to the cyclodextrin solution while vortexing.

  • Facilitating Dissolution: To aid in complex formation and dissolution, the mixture can be sonicated or stirred at room temperature for several hours or overnight. Gentle heating may also be applied if the compound is stable at elevated temperatures.

  • Final Preparation: Once the compound is fully dissolved and the solution is clear, it can be sterile-filtered through a 0.22 µm filter for parenteral administration.

Advanced Formulation Strategies

For compounds that are particularly challenging to formulate or when specific pharmacokinetic profiles are desired, more advanced techniques can be employed.

  • Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of lipophilic drugs by promoting their dissolution and absorption via the lymphatic pathway.[5]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity. This can be achieved through techniques like media milling or high-pressure homogenization.

Conclusion

The successful in vivo evaluation of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole is critically dependent on the selection and proper execution of an appropriate formulation strategy. The predicted poor aqueous solubility of this compound necessitates the use of enabling technologies. For initial studies, a simple aqueous suspension or a co-solvent/surfactant system is often sufficient. For more advanced studies requiring enhanced bioavailability, cyclodextrin complexation or lipid-based systems should be considered. The protocols provided in this guide offer a solid foundation for researchers to develop robust and reliable formulations for their in vivo experiments. It is imperative to characterize the final formulation for properties such as drug concentration, pH, and physical stability to ensure the integrity and reproducibility of the study results.

References

  • Water-Promoted Synthesis of Pyrazole-Thiazole-Derivatives as Potent Antioxidants And their Anti-cancer Activity: ADMET and SAR Studies. (2024). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • In vivo anti-inflammatory activity of pyrazolyl-2,4-thiazolidinediones (9a-h). (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2025). ResearchGate. [Link]

  • New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. (2023). PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PMC. [Link]

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016). Asian Journal of Pharmaceutics. [Link]

  • Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. (2025). ACS Publications. [Link]

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2017). Asian Journal of Pharmaceutics (AJP). [Link]

  • Formulation Development of Parenteral Products. (n.d.). Biomanufacturing.org. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). sphinxsai.com. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. [Link]

  • 2-(1-phenyl-1H-pyrazol-5-yl)thiazole — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022). MDPI. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). PMC. [Link]

  • 1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3. (2015). PubMed. [Link]

  • Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. (2023). ACS Omega. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Publishing. [Link]

  • AI Chemical Platform. (n.d.). DeepSynthesis. [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative. (2021). Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Synthesis

Welcome to the Application Scientist Support Center. The synthesis of highly functionalized bi-heteroaryl systems, specifically 2-(1-phenyl-1H-pyrazol-5-yl)thiazoles, presents unique kinetic and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of highly functionalized bi-heteroaryl systems, specifically 2-(1-phenyl-1H-pyrazol-5-yl)thiazoles, presents unique kinetic and thermodynamic challenges. The steric bulk of the N-phenyl group and the electronic instability of 5-pyrazoleboronic acids often lead to stalled reactions, poor yields, and complex impurity profiles.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your reaction yields.

Synthetic Workflow & Troubleshooting Map

Workflow Start Target Synthesis: 2-(1-phenyl-1H-pyrazol-5-yl)thiazole RouteA Route A: Hantzsch Synthesis (Thioamide + α-Haloketone) Start->RouteA RouteB Route B: Suzuki-Miyaura (Boronate + 2-Bromothiazole) Start->RouteB IssueA1 Issue: Incomplete Dehydration (Stalled Hydroxythiazoline) RouteA->IssueA1 IssueA2 Issue: Thioamide Hydrolysis RouteA->IssueA2 IssueB1 Issue: Protodeboronation of Pyrazole-5-boronic acid RouteB->IssueB1 IssueB2 Issue: Steric Hindrance at C5 Position RouteB->IssueB2 SolA Solution: Acid Catalysis or HFIP Solvent IssueA1->SolA IssueA2->SolA SolB Solution: MIDA Boronates & XPhos Pd G3 IssueB1->SolB IssueB2->SolB

Troubleshooting workflow for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole synthesis routes.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Route A: Suzuki-Miyaura Cross-Coupling

Q1: I am observing massive protodeboronation of my 1-phenyl-1H-pyrazole-5-boronic acid, resulting in 1-phenylpyrazole as the major product. How can I suppress this? A1: 5-Heteroaryl boronic acids are notoriously unstable. The adjacent electronegative nitrogen and the electron-rich nature of the pyrazole ring make the C-B bond highly susceptible to base-catalyzed hydrolytic cleavage (protodeboronation). Causality & Solution: To outcompete the degradation pathway, you must control the steady-state concentration of the active boronic acid. Switch from a free boronic acid to a MIDA (N-methyliminodiacetic acid) boronate[1]. MIDA boronates hydrolyze slowly under mild aqueous basic conditions, slowly releasing the active boronic acid directly into the catalytic cycle before it has time to degrade.

Q2: The coupling at the pyrazole 5-position is extremely sluggish compared to the 4-position. What causes this, and how do I fix it? A2: This is a severe steric issue. The N-phenyl group at position 1 is forced out of coplanarity with the pyrazole ring, creating a massive steric shield around the C5 position[2]. This impedes both the transmetalation and the final reductive elimination steps of the palladium catalytic cycle. Causality & Solution: Standard catalysts like Pd(PPh3​)4​ cannot overcome this kinetic barrier. You must use a highly active precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or Amphos)[2],[3]. The steric bulk of XPhos actually accelerates reductive elimination by crowding the palladium center, forcing the two aryl groups to couple.

Route B: Hantzsch Thiazole Synthesis

Q3: My Hantzsch cyclization is stalling. LC-MS shows a major peak at [M+18] instead of the desired product mass. What is happening? A3: Your reaction is stalling at the hydroxythiazoline intermediate. The Hantzsch synthesis proceeds via initial alkylation of the thioamide sulfur, followed by cyclization to form a hydroxythiazoline, and finally, dehydration to achieve the aromatic thiazole. Causality & Solution: Under strictly neutral conditions, the final dehydration step can be highly endothermic. You can drive this forward by adding a catalytic amount of strong acid (e.g., p -TsOH) or by switching your solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). HFIP is a strong hydrogen-bond donor that stabilizes the leaving hydroxyl group, facilitating spontaneous dehydration without harsh acidic conditions[4].

Quantitative Data: Suzuki-Miyaura Catalyst Optimization

To illustrate the impact of catalyst and boronate selection on overcoming C5-steric hindrance and protodeboronation, review the comparative data below:

Boron SpeciesCatalyst SystemBase / SolventTemp / TimeYield (%)Protodeboronation (%)
Boronic Acid Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / EtOH: H2​O 80°C / 12h15%78%
Pinacol Ester Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane: H2​O 90°C / 8h42%45%
Pinacol EsterXPhos Pd G3 (2 mol%) K3​PO4​ / Dioxane: H2​O 100°C / 2h76%15%
MIDA Boronate XPhos Pd G3 (2 mol%) K3​PO4​ / Dioxane: H2​O 100°C / 4h 94% < 2%

Table 1: Optimization of coupling conditions between 1-phenyl-1H-pyrazole-5-boron species and 2-bromothiazole.

Self-Validating Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Coupling (MIDA Boronate Route)

This protocol utilizes slow-release MIDA boronate technology to prevent degradation[1], combined with XPhos to overcome steric hindrance[3].

Materials:

  • 1-phenyl-1H-pyrazole-5-boronic acid MIDA ester (1.2 equiv)

  • 2-Bromothiazole (1.0 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv)

  • Anhydrous K3​PO4​ (3.0 equiv)

  • 1,4-Dioxane / HPLC-grade H2​O (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine 1,4-dioxane and water. Sparge with argon for a minimum of 30 minutes.

    • Causality: Pd(0) active species are highly susceptible to oxidation by dissolved O2​ . Failure to degas will result in catalyst death, visible as a precipitation of "palladium black."

  • Reagent Assembly: Add the MIDA boronate, 2-bromothiazole, and K3​PO4​ to the flask under a positive argon stream. Add the XPhos Pd G3 catalyst last.

  • Activation & Heating: Seal the flask and heat to 100°C.

    • Causality: The aqueous base slowly hydrolyzes the MIDA ester, trickling the unstable boronic acid into the mixture exactly as the highly active XPhos-Pd complex undergoes oxidative addition with 2-bromothiazole.

  • Self-Validation Checkpoint (t = 2 hours): Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success State: Dominant peak at m/z 228 [M+H]+ .

    • Failure State: Dominant peak at m/z 145 [M+H]+ indicates protodeboronation (formation of 1-phenylpyrazole). If observed, abort the reaction; verify that the base was properly measured and the system was thoroughly degassed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: HFIP-Mediated Hantzsch Synthesis

This protocol avoids harsh acids by utilizing the hydrogen-bond donating properties of HFIP[4].

Materials:

  • 1-phenyl-1H-pyrazole-5-carbothioamide (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.2 equiv) (or 2-bromoacetophenone for 4-substituted thiazoles)

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) (0.5 M concentration)

Step-by-Step Methodology:

  • Condensation: Dissolve the carbothioamide and the α -haloketone/acetal in HFIP at room temperature.

  • Cyclization & Dehydration: Stir the mixture at 60°C for 4 hours.

    • Causality: HFIP acts as both solvent and promoter. Its high ionizing power and strong hydrogen-bond donation stabilize the transition state of the cyclization and heavily promote the elimination of water (dehydration) without the need for p -TsOH.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1).

    • Success State: Disappearance of the highly polar thioamide spot; appearance of a bright UV-active spot (thiazole).

    • Failure State: A persistent spot slightly above the baseline indicates the stalled hydroxythiazoline intermediate. If observed, increase temperature to 80°C for an additional 2 hours.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered and reused). Triturate the crude residue with cold ethanol to yield the pure 2-(1-phenyl-1H-pyrazol-5-yl)thiazole.

References

  • One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format. The Journal of Organic Chemistry - ACS Publications.1

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters - ACS Publications.2

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry - ACS Publications.4

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters - ACS Publications.3

Sources

Optimization

overcoming solubility issues with 2-(1-phenyl-1H-pyrazol-5-yl)thiazole in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Welcome to the technical support and troubleshooting guide for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (CAS: 1269292-90-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole

Welcome to the technical support and troubleshooting guide for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (CAS: 1269292-90-1). As a Senior Application Scientist, I frequently see researchers struggle with the aqueous behavior of this specific heterocyclic scaffold. This guide provides a root-cause analysis of its physicochemical limitations, a targeted troubleshooting FAQ, and self-validating experimental protocols to ensure your in vitro and in vivo assays yield reliable, reproducible data.

Part 1: Physicochemical Root Cause Analysis

Before attempting to dissolve 2-(1-phenyl-1H-pyrazol-5-yl)thiazole, it is critical to understand why it resists aqueous media. The solubility failure is driven by two primary molecular factors:

  • High Lipophilicity & Crystal Lattice Energy: The conjugated system of the phenyl, pyrazole, and thiazole rings creates a rigid, highly planar structure. This planarity promotes strong intermolecular π−π stacking in the solid state. Overcoming this high crystal lattice energy requires a solvent with a strong affinity for lipophilic structures, which water lacks[1].

  • Lack of Ionizable Centers: Unlike many small-molecule drugs that can be converted into highly soluble salts, the nitrogen atoms within the pyrazole and thiazole rings are extremely weak bases (pKa < 3). They remain strictly unprotonated at physiological pH (7.4). Consequently, standard pH-adjustment strategies are completely ineffective for this scaffold[].

Part 2: Troubleshooting FAQs

Q1: I prepared a 10 mM stock in 100% DMSO. When I dilute it to 100 µM in PBS or cell culture media, the solution immediately turns cloudy. How do I fix this? A1: You are observing a classic "solvent shift" precipitation. When the DMSO is diluted into the aqueous buffer, the compound rapidly exceeds its kinetic solubility limit and crashes out of solution[3]. To prevent this, you must either lower your final assay concentration below the compound's thermodynamic solubility limit (often <10 µM for this scaffold) or introduce a solubilizing excipient before the addition of the aqueous buffer.

Q2: Can I lower the pH of my buffer to protonate the thiazole ring and force it into solution? A2: No. Because the pKa of the thiazole and pyrazole nitrogens is so low, you would need to drop the pH of your buffer to < 2.0 to achieve meaningful protonation[]. This highly acidic environment is incompatible with cell-based assays and will denature your biological targets.

Q3: What is the best excipient to keep this compound in solution for cell-based assays without causing cytotoxicity? A3: We highly recommend 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Cyclodextrins form a host-guest inclusion complex, sequestering the hydrophobic phenyl-pyrazole-thiazole core within their hydrophobic cavity while presenting a hydrophilic exterior to the aqueous media[4]. This dramatically increases apparent solubility without altering the compound's covalent structure, ionization state, or causing the membrane toxicity often associated with harsh detergents like Tween-80[].

Part 3: Validated Experimental Protocols

To ensure scientific integrity, never assume your compound is fully dissolved just because the solution looks clear. Micro-precipitates can cause false negatives in bioassays. The following protocols are designed as self-validating systems.

Protocol 1: High-Throughput Kinetic Solubility Assessment (Shake-Flask Method)

Causality: This protocol empirically verifies the exact concentration of the dissolved compound via LC-MS/UV-Vis, preventing the use of inaccurate nominal concentrations in downstream assays[3].

KineticSolubility Step1 1. Prepare 10 mM Stock in 100% DMSO Step2 2. Serial Dilution in DMSO Step1->Step2 Step3 3. Spike into PBS (pH 7.4) Final DMSO ≤ 2% Step2->Step3 Step4 4. Incubate (90 min, 25°C) Shake-Flask Agitation Step3->Step4 Step5 5. Filter (0.45 µm) or Centrifuge at 10,000 x g Step4->Step5 Step6 6. Quantify Supernatant via LC-MS or UV-Vis Step5->Step6

Caption: Kinetic solubility assessment workflow for hydrophobic pyrazole-thiazole derivatives.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-(1-phenyl-1H-pyrazol-5-yl)thiazole in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until completely clear.

  • Dilution: Create a serial dilution in DMSO to your desired target concentrations.

  • Aqueous Spike: Transfer 2 µL of each DMSO dilution into 98 µL of PBS (pH 7.4) in a 96-well plate. (Final DMSO concentration = 2%).

  • Equilibration: Seal the plate and incubate on an orbital shaker at 25°C for 90 minutes to allow precipitation of insoluble fractions[3].

  • Separation: Transfer the mixture to a 0.45 µm MultiScreen® Solubility filter plate and apply vacuum, or centrifuge at 10,000 x g for 15 minutes.

  • Validation: Analyze the filtrate/supernatant via LC-MS/MS against a standard curve prepared in 100% organic solvent to determine the true dissolved concentration.

Protocol 2: Preparation of HP- β -CD Inclusion Complex

Causality: Encapsulating the drug in HP- β -CD replaces the entropic water shell around the hydrophobic compound, thermodynamically driving the compound into the aqueous phase[].

Cyclodextrin Drug 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Entropic Water Release CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Non-covalent Encapsulation

Caption: Mechanism of HP-β-CD inclusion complexation improving aqueous solubility.

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of HP- β -CD in sterile water or PBS.

  • Weigh out the dry powder of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole.

  • Add the compound directly to the HP- β -CD solution (do not use DMSO).

  • Sonicate the suspension in a water bath for 30–60 minutes at 37°C until the solution clarifies.

  • Filter through a 0.22 µm syringe filter to ensure sterility and remove any uncomplexed aggregates.

Part 4: Formulation Strategies & Data Presentation

When designing your assay, select the solubilization strategy that balances compound solubility with the biological tolerance of your assay system.

Solubilization StrategyPrimary MechanismMax Tolerated Concentration in CellsEfficacy for Pyrazole-Thiazole ScaffoldDrawbacks / Limitations
DMSO (Co-solvent) Disruption of water hydrogen bonding< 0.5% - 1.0% (v/v)Low (Prone to solvent shift precipitation)High toxicity; alters cell membrane permeability.
Tween-80 (Surfactant) Micelle formation< 0.1% (v/v)Moderate Can lyse cells; interferes with colorimetric assay readouts.
HP- β -CD (Carrier) Hydrophobic cavity inclusionUp to 10% (w/v)High (Excellent for planar aromatics)Requires sonication/time to form the inclusion complex.
pH Adjustment Salt formation / IonizationN/A (Buffer dependent)None (Lacks ionizable centers at pH 7.4)Irrelevant for this specific scaffold.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.Hilaris Publisher.
  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io.
  • Improving solubility of pyrazole derivatives for reaction.BenchChem.

Sources

Troubleshooting

reducing unwanted byproducts during 2-(1-phenyl-1H-pyrazol-5-yl)thiazole preparation

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you know that constructing sterically hindered, bis-heterocyclic scaffolds like 2-(1-phenyl-1H-pyrazol-5-yl)t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you know that constructing sterically hindered, bis-heterocyclic scaffolds like 2-(1-phenyl-1H-pyrazol-5-yl)thiazoles often pushes classical methodologies to their limits. While the traditional Hantzsch thiazole synthesis (refluxing an α -haloketone with a thioamide in ethanol) works well for simple substrates, applying it to bulky 1-phenylpyrazole-5-carbothioamides frequently results in stalled intermediates, degraded starting materials, and complex byproduct mixtures .

This guide provides a mechanistic troubleshooting framework, quantitative optimization data, and a self-validating protocol to eliminate unwanted byproducts and maximize your target yield.

Visualizing the Reaction Pathway & Byproduct Divergence

To troubleshoot effectively, we must first map the logical relationships between the reaction conditions and the mechanistic pathways that lead to off-target products.

Pathway Start 1-Phenyl-1H-pyrazole-5-carbothioamide + α-Haloketone Thioiminium S-Alkylated Thioiminium Salt Start->Thioiminium Nucleophilic Attack (S) Byproduct1 Dehalogenated Ketone + Unreacted Thioamide Start->Byproduct1 Thermal Stress / Redox Hydroxy Hydroxythiazoline Intermediate Thioiminium->Hydroxy Cyclization (N attack) Byproduct2 N-Alkylated / Symmetrical Sulfides Thioiminium->Byproduct2 Strong Base Excess Hydroxy->Hydroxy Stalled (Poor Leaving Group) Target 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (Target Product) Hydroxy->Target Dehydration (-H2O)

Fig 1: Reaction pathways and byproduct divergence in Hantzsch thiazole synthesis.

Frequently Asked Questions & Troubleshooting

Q: My LC-MS shows a dominant mass of[M+18]+ relative to the target product. Why is the reaction stalling? A: Persistence of the Hydroxythiazoline Intermediate. The classical Hantzsch cyclization relies on thermodynamic heating to drive the final dehydration step. However, the bulky 1-phenyl-1H-pyrazol-5-yl group creates significant steric hindrance, raising the activation energy required to achieve the planar transition state necessary for water elimination. Because the hydroxyl group (-OH) is a poor leaving group, the reaction stalls at the hydroxythiazoline intermediate. Solution: Abandon thermal dehydration. Instead, utilize the Holzapfel-Meyers-Nicolaou modification . By adding trifluoroacetic anhydride (TFAA) and pyridine at 0 °C, you acylate the tertiary hydroxyl, converting it into a trifluoroacetate ester—an excellent leaving group. Subsequent addition of triethylamine (TEA) triggers a rapid, low-temperature E2 elimination.

Q: I am seeing significant degradation of my α -haloketone and recovering unreacted thioamide. How do I prevent this? A: Thermal Dehalogenation and Redox Side Reactions. When α -haloketones are subjected to refluxing ethanol (especially in the presence of nucleophilic thioamides), they can undergo homolytic cleavage or act as electrophilic halogen sources. This causes the thioamide to oxidize (forming disulfides or nitriles) while the haloketone is reduced/dehalogenated . Solution: Separate the cyclocondensation step from the dehydration step. Run the initial S-alkylation in a non-nucleophilic solvent like dimethoxyethane (DME) or THF at room temperature using a mild base like NaHCO3​ . This prevents thermal degradation while still allowing the thioiminium salt to form.

Q: My reaction mixture contains symmetrical sulfides and N-alkylated byproducts. What went wrong? A: Over-deprotonation via the Eschenmoser Pathway. If you use strong bases (e.g., NaOH , NaOEt , or excess DBU ) to force the reaction, you risk deprotonating the nitrogen of the intermediate thioiminium salt to form an imidothioate. Strong bases can further deprotonate this intermediate, triggering an E1cB-like elimination that collapses the molecule into a nitrile and a free thiolate. This thiolate will readily attack another equivalent of your α -haloketone, generating symmetrical sulfides . Solution: Strictly control the basicity of your reaction medium. Use heterogeneous, mild bases ( NaHCO3​ or KHCO3​ ) during the initial cyclization, which are strong enough to neutralize the generated HBr but too weak to trigger Eschenmoser-type fragmentation.

Quantitative Data: Impact of Dehydration Conditions

To illustrate the causality between reagent selection and byproduct formation, review the comparative data below. This table summarizes the optimization of the dehydration step for a standard 1-phenyl-1H-pyrazole-5-carbothioamide substrate.

Reaction ConditionTempPrimary Byproduct ProfileTarget Yield (%)Mechanistic Rationale
Ethanol, No Base 80 °C (Reflux)Hydroxythiazoline (25%), Dehalogenated ketone (15%)42 - 50%Thermal stress induces redox/dehalogenation; poor leaving group (-OH) stalls elimination.
NaOEt / DMF 25 °CSymmetrical sulfides (35%), Nitriles (10%)< 30%Strong base deprotonates imidothioate, triggering E1cB elimination and off-target alkylation.
MsCl / TEA / DCM 0 °C to RTTrace mesylated intermediates (5%)78 - 85%MsCl activates -OH, but TEA alone can cause minor competing side reactions compared to Py/TEA.
TFAA / Pyridine, then TEA 0 °C to RTTrace N-trifluoroacetyl thiazole (<2%)88 - 95% TFAA converts -OH to an excellent leaving group; mild base drives selective E2 elimination.
Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to the elimination phase until the analytical checkpoints confirm the success of the cyclocondensation phase.

Phase 1: Mild Cyclocondensation
  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 1-phenyl-1H-pyrazole-5-carbothioamide (1.0 eq) in anhydrous dimethoxyethane (DME) (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous NaHCO3​ (1.5 eq). Causality: This neutralizes the HBr byproduct without risking Eschenmoser fragmentation.

  • Alkylation: Dropwise, add the α -haloketone (e.g., bromoacetone) (1.1 eq). Stir at room temperature for 4–6 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. You should observe the complete disappearance of the thioamide mass. The dominant peak must be the Hydroxythiazoline Intermediate [M+H]+ . If unreacted thioamide remains, stir for an additional 2 hours. Do not apply heat.

Phase 2: Forced Dehydration (Holzapfel-Meyers-Nicolaou Modification)
  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous Pyridine (2.0 eq).

  • Esterification: Slowly add Trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise over 10 minutes. Stir at 0 °C for 1 hour.

  • Validation Checkpoint 2 (TLC): A new, slightly less polar spot should appear, corresponding to the trifluoroacetate ester intermediate.

  • Elimination: Add Triethylamine (TEA) (3.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours. Causality: TEA acts as the base to abstract the proton, driving the E2 elimination of the trifluoroacetate group.

  • Final Validation (LC-MS/UV): The mass will shift to the final target [M−H2​O+H]+ . The product spot on TLC will be highly fluorescent under 254 nm UV light due to the fully conjugated pyrazole-thiazole π -system.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Workflow Step1 1. Cyclocondensation (DME, NaHCO3, RT) Step2 2. LC-MS Validation (Check for [M+H]+ of Hydroxy) Step1->Step2 Step3 3. Activation (TFAA, Pyridine, 0 °C) Step2->Step3 If Hydroxy confirmed Step4 4. Elimination (TEA, RT) Step3->Step4 Step5 5. Final Validation (Check for [M-H2O+H]+) Step4->Step5

Fig 2: Self-validating experimental workflow for forced dehydration.

References
  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 2023.[Link]

  • Regiocontrolled Synthesis of Substituted Thiazoles. Organic Letters, 2002.[Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 2024.[Link]

Optimization

troubleshooting NMR peak overlaps in 2-(1-phenyl-1H-pyrazol-5-yl)thiazole characterization

Target Compound: 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, highly prevalent issue in the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(1-phenyl-1H-pyrazol-5-yl)thiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, highly prevalent issue in the structural characterization of conjugated heterocycles: severe aromatic peak overlap .

The target molecule, 2-(1-phenyl-1H-pyrazol-5-yl)thiazole, contains three distinct aromatic systems—a phenyl ring, a pyrazole ring, and a thiazole ring. Because these rings are highly conjugated and electron-withdrawing, their proton resonances cluster tightly in the 7.0–8.0 ppm region. This guide provides the mechanistic reasoning, quantitative data, and self-validating protocols required to disentangle these signals.

Diagnostic Workflow

Before altering your sample or booking extended instrument time, follow this logical diagnostic path to resolve signal overlap efficiently.

NMR_Troubleshooting A 1D 1H NMR in CDCl3 Severe Aromatic Overlap (7.2 - 8.0 ppm) B Apply ASIS Re-dissolve in Benzene-d6 A->B Step 1 C Are target peaks resolved? B->C Step 2 D Extract J-couplings & Integrate C->D Yes E Acquire 2D NMR (HSQC & HMBC) C->E No F Disentangle via 13C Dispersion Axis E->F Step 3

Workflow for resolving aromatic NMR peak overlaps in heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why do the protons of the phenyl, pyrazole, and thiazole rings overlap so severely in standard solvents like CDCl₃? A1: The overlap is a direct consequence of the electronic environment. 2-(1-phenyl-1H-pyrazol-5-yl)thiazole is a highly conjugated system. The electron-withdrawing nature of the imine-like nitrogens in both the thiazole and pyrazole rings deshields their respective protons (specifically Pyrazole H-3/H-4 and Thiazole H-4/H-5), pushing them downfield into the 7.2–8.0 ppm range. This perfectly coincides with the multiplet generated by the N-phenyl ring[1]. Because CDCl₃ is relatively non-polar and does not engage in strong specific interactions with the solute, the intrinsic chemical shifts dominate, leading to a "clumped" multiplet where crucial coupling patterns are obscured[2].

Q2: What is the most rapid, non-2D method to resolve this aromatic overlap? A2: The most efficient first-line approach is utilizing Aromatic Solvent-Induced Shifts (ASIS) by switching the solvent to Benzene-d₆ (C₆D₆). Benzene molecules are highly polarizable and transiently align their π-clouds with the electron-deficient regions of the pyrazole and thiazole rings. This specific solvation alters the local magnetic shielding environment of the heterocycle protons differently than the phenyl protons[3]. This differential shielding often pulls the target heterocyclic doublets out of the phenyl multiplet, providing dramatically better resolution without requiring higher magnetic fields[4].

Q3: When ASIS is insufficient, which 2D NMR techniques definitively separate the overlapping signals? A3: If 1D solvent manipulation fails, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are mandatory[5]. HSQC adds a ¹³C dimension, separating overlapping ¹H peaks based on the highly dispersed chemical shifts of their attached carbons[6]. HMBC provides long-range (2-4 bond) connectivity. This is critical for assigning the quaternary carbons that link the pyrazole (C-5) and thiazole (C-2) rings, definitively proving the regiochemistry of the molecule[7].

Quantitative Data Reference

To aid in your spectral assignments, the following table summarizes the expected chemical shifts and the typical magnitude of ASIS effects when transitioning from CDCl₃ to Benzene-d₆.

Proton/Carbon PositionExpected ¹H Shift in CDCl₃ (ppm)Expected ¹H Shift in C₆D₆ (ppm)Expected ¹³C Shift (ppm)Multiplicity & Coupling
Phenyl H-ortho 7.40 - 7.507.10 - 7.20124.0 - 126.0Multiplet
Phenyl H-meta/para 7.40 - 7.507.00 - 7.15128.0 - 129.5Multiplet
Pyrazole H-4 6.80 - 7.006.40 - 6.60108.0 - 110.0Doublet (J ~ 2.0 Hz)
Pyrazole H-3 7.60 - 7.757.30 - 7.45140.0 - 142.0Doublet (J ~ 2.0 Hz)
Thiazole H-4 7.80 - 7.957.50 - 7.65119.0 - 121.0Doublet (J ~ 3.5 Hz)
Thiazole H-5 7.35 - 7.456.90 - 7.05143.0 - 145.0Doublet (J ~ 3.5 Hz)

Note: In CDCl₃, Pyrazole H-3, Thiazole H-5, and the Phenyl protons frequently collapse into a single unresolvable multiplet. Benzene-d₆ induces an upfield shift that affects the heterocycles more strongly than the phenyl ring.

Self-Validating Experimental Protocols
Protocol 1: Solvent-Switching (ASIS) Workflow

This protocol leverages differential solvation to resolve 1D overlap.

  • Sample Recovery: Recover your compound from the CDCl₃ NMR tube by transferring it to a vial and evaporating the solvent under a gentle stream of N₂. Place the vial under high vacuum for 2 hours to remove residual traces of chloroform.

  • Re-dissolution: Re-dissolve the dried sample in 0.6 mL of Benzene-d₆ (C₆D₆). Ensure complete dissolution; sonicate if necessary.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (16-64 scans depending on concentration).

  • Self-Validation Check: Integrate the residual C₆D₅H solvent peak (7.16 ppm) and compare it against the total integration of your analyte's aromatic region. The analyte must integrate to exactly 9 protons (5 phenyl, 2 pyrazole, 2 thiazole). Causality: If the analyte integration is lower than expected, the compound has partially precipitated out of the non-polar benzene solvent, meaning the spectrum is not representative of the bulk sample.

Protocol 2: 2D NMR (HSQC/HMBC) Optimization for Heterocycles

This protocol uses heteronuclear dispersion to bypass proton overlap entirely.

  • Sample Preparation: Prepare a highly concentrated sample (30–50 mg in 0.6 mL DMSO-d₆) to ensure sufficient signal-to-noise for the indirect ¹³C detection dimension.

  • HSQC Acquisition: Acquire a gradient-selected HSQC (gHSQC) to map one-bond ¹H-¹³C couplings. Set the polarization transfer delay optimized for ¹J_CH = 145 Hz.

  • HMBC Acquisition: Acquire a gradient-selected HMBC (gHMBC) to map multiple-bond couplings. Set the long-range coupling delay optimized for ⁿJ_CH = 8 Hz.

  • Self-Validation Check: In the HSQC spectrum, verify that quaternary carbons (e.g., Pyrazole C-5, Thiazole C-2, Phenyl C-1) show zero cross-peaks. Causality: If cross-peaks appear at these quaternary ¹³C frequencies in the HSQC, your one-bond coupling delay is severely miscalibrated, or spectral aliasing has occurred, invalidating the dataset. Furthermore, in the HMBC, verify that Pyrazole H-4 shows a strong 3-bond correlation to Thiazole C-2; this specific cross-peak self-validates the regiochemical linkage between the two rings.

References
  • Correcting for solvent effects in chemical shifts with Benzene-d6.Benchchem.
  • Two-dimensional nuclear magnetic resonance spectroscopy.Wikipedia.
  • Troubleshooting 1H NMR Spectroscopy.University of Rochester.
  • SYNTHESIS AND CHARACTERIZATION OF NEW PYRAZOLE BASED THIAZOLES.Figshare.
  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies.Journal of Proteome Research (ACS Publications).
  • 2D NMR.EPFL.
  • Improve Your Chemical Shift Resolution Without Going to Higher Fields.Glenn Facey Blog.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Stability in DMSO

As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of heterocyclic scaffolds in standard solvent systems. While Dimethyl Sulfoxide (DMSO) is the ubiquitous solvent for h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of heterocyclic scaffolds in standard solvent systems. While Dimethyl Sulfoxide (DMSO) is the ubiquitous solvent for high-throughput screening and drug development, it is not an inert bystander. For compounds like 2-(1-phenyl-1H-pyrazol-5-yl)thiazole, prolonged storage in DMSO can lead to a catastrophic loss of compound integrity.

This guide synthesizes the mechanistic causality behind these degradation pathways and provides field-proven, self-validating protocols to ensure absolute stability for your screening libraries.

Part 1: The Mechanistic "Why"

Understanding the degradation of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole requires analyzing the chemical interplay between the thiazole/pyrazole rings and the sulfoxide moiety of DMSO.

  • S-Oxidation: DMSO is a mild oxidant. Under thermal stress, photolytic activation, or in the presence of trace acidic impurities, DMSO can transfer an oxygen atom to the sulfur atom of the thiazole ring, yielding a sulfoxide or sulfone derivative[1].

  • Hydrolysis via Hygroscopy: DMSO is highly hygroscopic. Atmospheric moisture rapidly dissolves into the solvent upon exposure to air, creating a "wet DMSO" environment. This water acts as a nucleophile, facilitating the hydrolysis of susceptible bonds over time[2].

  • Solvent Adduct Formation: Under specific radical-initiating or electrochemical conditions, DMSO can decompose to form reactive intermediates (such as dimsyl radicals), which can lead to the direct methylthiolation (-SMe addition) of the heterocyclic rings[3].

Part 2: Diagnostic FAQs & Troubleshooting

Q1: Why is my 2-(1-phenyl-1H-pyrazol-5-yl)thiazole stock losing potency after a month in DMSO at -20°C? A1: The primary culprit is likely freeze-thaw cycling combined with moisture ingress. When a cold vial is opened without proper equilibration to room temperature, condensation introduces water into the DMSO. This "wet DMSO" accelerates hydrolytic degradation[2]. Furthermore, repeated freeze-thaw cycles cause localized concentration gradients and precipitation, which mimics degradation by lowering the effective soluble concentration. Troubleshooting Action: Aliquot the stock solution into single-use vials immediately upon preparation. Never subject a master stock to multiple freeze-thaw cycles.

Q2: LC-MS analysis of my degraded sample shows a mass shift of +16 Da and +32 Da. What is happening? A2: A mass shift of +16 Da (addition of one oxygen) or +32 Da (addition of two oxygens) is the classic signature of S-oxidation. The sulfur atom within the thiazole ring is highly susceptible to oxidation. Because DMSO is a sulfoxide, it acts as an oxidizing agent, especially when exposed to ambient light or elevated temperatures[1]. This converts the thiazole into a sulfoxide or sulfone, drastically altering its target binding affinity. Troubleshooting Action: Store solutions in amber glass vials to prevent photolytic activation and maintain them at -80°C under an inert argon atmosphere.

Q3: I am observing unexpected adducts in my cellular assays. Could the solvent be reacting directly with the compound? A3: Yes. Under specific stress conditions—such as the presence of transition metals, UV light, or electrochemical stress—DMSO can decompose and act as a methylthiolating agent[3]. This leads to covalent modification (-SMe addition) of the pyrazole or thiazole rings, creating a completely different chemical entity. Troubleshooting Action: Ensure the use of ultra-pure, anhydrous DMSO (≥99.9% purity, <0.1% water). If your downstream assay involves prolonged exposure to strong oxidants or UV light, consider an alternative solvent vehicle for the final assay dilution.

Part 3: Quantitative Data & Benchmarks

The following table summarizes the expected integrity of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole under various storage conditions, highlighting the causality of degradation.

Storage ConditionAtmosphereVessel TypeEst. Compound Integrity (6 Months)Primary Degradation Risk
Room Temp (25°C) Ambient AirClear Glass< 50%S-Oxidation, Hydrolysis
4°C Ambient AirClear Glass~ 75%Hydrolysis (Condensation)
-20°C (Multi-use) Ambient AirPolypropylene~ 80%Precipitation, Hydrolysis
-80°C (Aliquots) Argon PurgedAmber Glass> 98%Negligible
Part 4: Validated Experimental Protocol

To guarantee the scientific integrity of your compound libraries, you must implement a self-validating system. The following protocol ensures that any degradation is caught before it compromises your biological assays.

Self-Validating Protocol for the Preparation and Cryopreservation of Thiazole Stocks

  • Solvent Preparation: Use only newly opened, septum-sealed anhydrous DMSO (water content ≤ 0.005%). Purge the DMSO bottle with dry Argon for 5 minutes prior to extraction to displace any dissolved oxygen.

  • Dissolution: Weigh the 2-(1-phenyl-1H-pyrazol-5-yl)thiazole powder in a low-humidity glove box. Dissolve to a target concentration (e.g., 10 mM) using the purged anhydrous DMSO. Vortex gently until complete dissolution is achieved.

  • Aliquoting: Dispense the master stock into single-use amber glass vials (e.g., 50 µL per vial) to eliminate freeze-thaw cycles and protect against photolytic S-oxidation.

  • Inert Gas Blanket: Overlay the headspace of each vial with a gentle stream of Argon gas for 3-5 seconds before immediately capping with PTFE-lined screw caps.

  • Storage & Self-Validation (QC): Transfer vials immediately to a -80°C freezer.

    • Validation Step: Dedicate one aliquot as a "Day 0" QC sample. Run LC-MS/MS to establish a baseline purity chromatogram. After 3 months, pull a random aliquot and compare the UV/Vis and MS spectra against the Day 0 baseline to confirm the absence of +16 Da (sulfoxide) peaks. If purity drops below 95%, discard the batch.

Part 5: Workflow Visualization

G Start 2-(1-phenyl-1H-pyrazol-5-yl)thiazole in DMSO Solution Stress Environmental Stressors (O2, H2O, UV, Heat) Start->Stress Unprotected Storage Prev1 Use Anhydrous DMSO (<0.1% H2O) Start->Prev1 Optimized Protocol Prev2 Argon/N2 Purge (Inert Atmosphere) Start->Prev2 Prev3 Amber Vials & -80°C (Light/Heat Protection) Start->Prev3 Deg1 S-Oxidation (Thiazole Sulfoxide/Sulfone) Stress->Deg1 Deg2 Hydrolysis (Water Uptake) Stress->Deg2 Deg3 Solvent Adducts (Methylthiolation) Stress->Deg3 Stable Stable Compound (Preserved Integrity) Prev1->Stable Prev2->Stable Prev3->Stable

Workflow detailing degradation pathways of thiazole in DMSO and targeted preventive strategies.

Sources

Optimization

Technical Support Center: Resolving Co-elution in 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Chromatography

Welcome to the technical support guide for resolving chromatographic co-elution issues involving 2-(1-phenyl-1H-pyrazol-5-yl)thiazole and its related compounds. This resource is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving chromatographic co-elution issues involving 2-(1-phenyl-1H-pyrazol-5-yl)thiazole and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting strategies and answers to frequently encountered challenges.

Co-elution, the incomplete separation of two or more compounds, is a frequent hurdle in HPLC analysis that can compromise the accuracy and precision of quantification.[1][2] This guide will provide a systematic approach to diagnosing and resolving these complex separation problems.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole shows a broad, asymmetric peak. How can I determine if this is a co-elution problem?

A broad or tailing peak can be an initial indicator of co-elution, where two or more compounds are not fully separated.[1] Here’s how to investigate:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), these are invaluable tools for assessing peak purity.[1] A DAD can acquire multiple UV spectra across the peak; if the spectra are not identical, it suggests the presence of a co-eluting impurity.[1] Similarly, an MS detector can reveal different mass-to-charge ratios across the peak, confirming co-elution.[1]

  • Visual Inspection: Look for subtle signs of asymmetry, such as a "shoulder" on the peak, which is a sudden discontinuity, as opposed to a gradual tail. A shoulder is a strong visual cue for co-elution.[1]

  • Methodical Adjustments: Systematically altering chromatographic parameters, as detailed in the following sections, and observing changes in peak shape can also help confirm or rule out co-elution.

Q2: What are the most likely compounds to co-elute with 2-(1-phenyl-1H-pyrazol-5-yl)thiazole?

Potential co-eluents often include:

  • Structural Isomers: Regioisomers or other structural isomers of the target compound are common culprits due to their similar physicochemical properties.[3]

  • Precursors and Synthetic Intermediates: Unreacted starting materials or intermediates from the synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole can be present in the final sample.

  • Degradation Products: The compound may degrade over time or under certain conditions, leading to closely related impurities.

  • Related Compounds: In complex mixtures, other pyrazole or thiazole derivatives with similar structures and polarities may be present.[4][5]

Q3: I've confirmed a co-elution issue. What is the first parameter I should adjust in my reversed-phase HPLC method?

The most straightforward initial step is to modify the mobile phase composition.[6] Specifically, for reversed-phase HPLC, adjusting the ratio of the organic solvent (like acetonitrile or methanol) to the aqueous phase can significantly impact retention and selectivity.[6]

  • Weaken the Mobile Phase: To increase the retention time and potentially improve separation, decrease the percentage of the organic solvent.[1][7] This gives the analytes more time to interact with the stationary phase, which can enhance resolution. An ideal capacity factor (k') is generally between 1 and 5.[1][7]

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When faced with co-eluting peaks, a structured approach to method development is crucial. The resolution of two peaks is governed by three key factors: efficiency (N), selectivity (α), and the retention factor (k).[3] This guide will walk you through optimizing these parameters.

Step 1: Initial System Assessment

Before modifying your method, ensure your HPLC system is performing optimally.[2] Poor peak shape can be mistaken for co-elution. Check for:

  • Column Health: A contaminated or old column can lead to peak broadening and tailing.[2] Flush the column with a strong solvent or replace it if necessary.

  • Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.[2]

  • Flow Rate Consistency: Ensure the pump is delivering a stable and accurate flow rate.[2]

  • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[2][8]

Step 2: Mobile Phase Optimization

Manipulating the mobile phase is a powerful tool for altering selectivity.

Changing the Organic Modifier

If you are using acetonitrile, switching to methanol, or vice versa, can alter the elution order due to different solvent properties.[9] Methanol, for instance, can enhance π-π interactions with phenyl-based stationary phases.[9]

Adjusting the Mobile Phase pH

For ionizable compounds, small changes in the mobile phase pH can dramatically alter retention and selectivity.[6][9] The ionization state of a molecule affects its interaction with the stationary phase.[9] Using a buffer or adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape and resolution.[6][10]

Gradient Optimization

For complex samples, a gradient elution is often necessary.[11][12]

  • Scouting Gradient: Begin with a broad, fast gradient (e.g., 5% to 95% organic solvent in 15 minutes) to determine the elution range of your compounds.[11]

  • Shallow Gradient: To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute.[2][11]

Step 3: Stationary Phase Selection

If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[3] The choice of stationary phase has a significant impact on selectivity.

Stationary PhasePrimary Interaction MechanismBest For Separating
C18 Hydrophobic interactionsGeneral purpose, good for non-polar to moderately polar compounds.[10]
C8 Hydrophobic interactions (less retentive than C18)Compounds that are too strongly retained on C18.
Phenyl-Hexyl π-π interactions, hydrophobic interactionsAromatic and unsaturated compounds, positional isomers.[13]
Pentafluorophenyl (PFP) Aromatic, dipole-dipole, and ion-exchange interactionsIsomers, halogenated compounds, and polar compounds.[14]
Chiral Stationary Phases (CSPs) Enantioselective interactionsEnantiomers of chiral compounds.[10][15] Polysaccharide-based CSPs are often effective for pyrazole derivatives.[10]
Step 4: Temperature and Flow Rate Adjustments
  • Temperature: Increasing the column temperature generally decreases retention times and can improve peak efficiency by reducing mobile phase viscosity.[3] However, it can also alter selectivity, so it should be optimized. A good starting point for small molecules is often 40–60 °C.[3]

  • Flow Rate: A lower flow rate typically improves resolution, but at the cost of longer analysis times.[11]

Visualizing the Troubleshooting Workflow

Coelution_Troubleshooting Start Co-elution Problem Identified System_Check Q1: Is the HPLC System Optimized? Start->System_Check Mobile_Phase Q2: Can Mobile Phase Changes Resolve Peaks? System_Check->Mobile_Phase Yes No_Sys_Opt Optimize System: - Check column health - Minimize extra-column volume - Verify flow rate System_Check->No_Sys_Opt No Stationary_Phase Q3: Is a Different Stationary Phase Needed? Mobile_Phase->Stationary_Phase No Resolved Problem Resolved Mobile_Phase->Resolved Yes No_MP_Opt Optimize Mobile Phase: - Change organic solvent (ACN vs. MeOH) - Adjust pH - Optimize gradient slope Mobile_Phase->No_MP_Opt Advanced_Tech Q4: Consider Advanced Techniques Stationary_Phase->Advanced_Tech No Stationary_Phase->Resolved Yes No_SP_Opt Select New Stationary Phase: - Phenyl-Hexyl for π-π interactions - PFP for isomers - Chiral column for enantiomers Stationary_Phase->No_SP_Opt Advanced_Tech->Resolved Success No_Sys_Opt->System_Check

Caption: A flowchart for troubleshooting co-elution problems.

Experimental Protocol: HPLC Method Development

This protocol provides a step-by-step guide for developing a robust HPLC method to separate 2-(1-phenyl-1H-pyrazol-5-yl)thiazole from closely eluting impurities.[11]

1. Initial Conditions:

  • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • UV Detector: Set to an appropriate wavelength based on the UV spectrum of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole.

2. Scouting Gradient:

  • Run a broad gradient from 5% to 95% B over 15 minutes to determine the approximate elution times of all components.[11]

3. Gradient Optimization:

  • Based on the scouting run, design a more focused gradient. If peaks are clustered, use a shallower gradient in that region to improve separation.[11] For instance, if the co-eluting peaks appear between 40% and 60% B, you could modify the gradient to go from 40% to 60% B over a longer period, such as 20 minutes.

4. Selectivity Tuning:

  • If co-elution persists, change the organic modifier from acetonitrile to methanol and repeat the gradient optimization.[9]

  • If the compound is ionizable, adjust the pH of Mobile Phase A. Small changes can significantly impact selectivity.[6]

5. Stationary Phase Screening:

  • If resolution is still not achieved, switch to a column with a different selectivity, such as a Phenyl-Hexyl or a PFP column, and repeat the method development process.[13][14]

Visualizing the Method Development Workflow

Method_Development_Workflow Initial 1. Initial Conditions (C18, ACN/Water) Scout 2. Scouting Gradient (5-95% B) Initial->Scout Optimize 3. Gradient Optimization (Shallow Gradient) Scout->Optimize Selectivity 4. Selectivity Tuning (MeOH, pH) Optimize->Selectivity Stationary 5. Stationary Phase Screening (Phenyl, PFP) Selectivity->Stationary Final Optimized Method Stationary->Final

Sources

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy: 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Hybrids vs. Standard Thiazole Derivatives

Executive Summary & The Resistance Challenge The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens necessitates the continuous evolution of antimicrobial pharmacophores. The thiazole ring is a historically pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Resistance Challenge

The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens necessitates the continuous evolution of antimicrobial pharmacophores. The thiazole ring is a historically privileged scaffold, serving as the core of standard antimicrobials like sulfathiazole (a dihydropteroate synthase inhibitor) and aztreonam (a monobactam targeting penicillin-binding proteins). However, bacterial resistance mechanisms—such as target site mutation, enzymatic degradation, and enhanced efflux pump expression—have severely compromised the clinical utility of these single-target standard thiazoles[1].

To overcome this, medicinal chemists have adopted a molecular hybridization strategy. By fusing a pyrazole ring with a thiazole moiety to synthesize 2-(1-phenyl-1H-pyrazol-5-yl)thiazole derivatives , researchers have created a class of dual-action inhibitors[2]. This guide provides a comprehensive, data-driven comparison between these novel pyrazole-thiazole hybrids and standard thiazole derivatives, detailing their mechanistic advantages, comparative efficacy, and the rigorous experimental protocols required to validate their performance.

Mechanistic Rationale: The Power of Hybridization

Standard thiazole derivatives typically operate via a single mechanism of action, making them highly susceptible to spontaneous mutational resistance. In contrast, 2-(1-phenyl-1H-pyrazol-5-yl)thiazole derivatives are engineered to function as multi-target agents[3].

Causality in Structural Design:

  • The Pyrazole Domain: The introduction of the 1-phenyl-1H-pyrazole moiety significantly enhances the molecule's lipophilicity and hydrogen-bonding capacity. This structural modification is the direct cause of improved penetration through the complex lipopolysaccharide outer membrane of Gram-negative bacteria[4]. Furthermore, the pyrazole core exhibits a high binding affinity for the ATP-binding site of bacterial DNA gyrase.

  • The Thiazole Domain: The retained thiazole ring acts as a competitive inhibitor of dihydrofolate reductase (DHFR), starving the bacterial cell of tetrahydrofolate, which is essential for purine synthesis[1].

Because the hybrid molecule simultaneously disrupts both DNA supercoiling and folate synthesis, the statistical probability of a pathogen developing simultaneous mutations in both target sites is exponentially lower than for standard monotherapies.

MOA Hybrid 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Hybrid Molecule Thiazole Thiazole Moiety (Folate Pathway) Hybrid->Thiazole Pyrazole 1-phenyl-pyrazole Moiety (DNA Supercoiling) Hybrid->Pyrazole DHFR DHFR Enzyme Inhibition Thiazole->DHFR Competitive Binding Gyrase DNA Gyrase Inhibition Pyrazole->Gyrase ATP-site Blockade Death Bactericidal Effect (Cell Death) DHFR->Death Gyrase->Death

Dual-targeting mechanism of pyrazole-thiazole hybrids leading to bacterial cell death.

Comparative Efficacy Data

Quantitative assessment of antimicrobial efficacy relies on Minimum Inhibitory Concentration (MIC) metrics. Recent structure-activity relationship (SAR) studies demonstrate that pyrazole-thiazole hybrids exhibit superior potency against both Gram-positive and Gram-negative strains compared to standard reference drugs[1][3].

The table below synthesizes in vitro MIC data comparing optimized 2-(1-phenyl-1H-pyrazol-5-yl)thiazole derivatives against standard thiazole-containing and broad-spectrum reference antibiotics.

Compound ClassSpecific AgentS. aureus (Gram +)P. aeruginosa (Gram -)C. albicans (Fungi)Target(s)
Standard Thiazole Sulfathiazole16.0 - 32.0 µg/mL> 128.0 µg/mLInactiveDHPS
Standard Reference Amoxicillin (Thiazolidine core)7.8 - 62.5 µg/mL> 500.0 µg/mLInactivePBPs
Standard Reference FluconazoleN/AN/A16.0 - 250.0 µg/mLErgosterol
Hybrid Scaffold Pyrazolyl-thiazole (Unsubstituted)8.0 - 16.0 µg/mL15.6 - 31.2 µg/mL32.0 µg/mLDHFR / Gyrase
Optimized Hybrid 4-fluoro-phenyl substituted hybrid0.43 - 0.98 µg/mL 3.9 - 7.8 µg/mL 0.45 - 3.9 µg/mL DHFR / Gyrase

Data synthesis derived from recent SAR evaluations of pyrazole-thiazole hybrids[1][2][3][5].

SAR Insight: The data clearly indicates that while standard thiazoles struggle against Gram-negative pathogens like P. aeruginosa due to efflux mechanisms, the optimized pyrazole-thiazole hybrids maintain low MIC values. The addition of electron-withdrawing groups (e.g., fluorine) on the 1-phenyl ring significantly enhances metabolic stability and target affinity, dropping MICs into the sub-microgram per milliliter range[5][6].

Self-Validating Experimental Protocols

To ensure high scientific integrity, the efficacy of these novel compounds must be validated using rigorous, internally controlled methodologies. As an application scientist, it is critical to not just execute steps, but to engineer protocols that inherently prevent false positives.

Protocol A: Resazurin-Assisted Broth Microdilution Assay (MIC Determination)

Standard visual turbidity assays are prone to subjective human error, especially when testing lipophilic hybrid compounds that may precipitate and mimic bacterial growth. We utilize resazurin as a self-validating colorimetric indicator.

  • Inoculum Preparation: Cultivate bacterial strains on Mueller-Hinton (MH) agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Causality: Standardizing the inoculum prevents artificially high MICs caused by the "inoculum effect."

  • Compound Dilution: Prepare a stock solution of the pyrazole-thiazole hybrid in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using MH broth. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 5μL of the bacterial suspension to each well (final concentration ~ 5×105 CFU/mL). Incubate at 37°C for 18 hours.

  • Resazurin Addition (The Validation Step): Add 30μL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Interpretation: Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains distinctly blue. Causality: This metabolic conversion provides an objective, binary readout of cell viability, entirely bypassing optical interference from compound precipitation.

Protocol B: Time-Kill Kinetics Assay

While MIC determines if a compound inhibits growth, it does not reveal the rate of killing or whether the compound is bactericidal or bacteriostatic. The Time-Kill assay provides this dynamic pharmacokinetic/pharmacodynamic (PK/PD) data[3].

  • Preparation: Prepare flasks containing 20 mL of MH broth with the hybrid compound at concentrations of 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control.

  • Inoculation: Inoculate flasks with the test pathogen to a starting density of 5×105 CFU/mL.

  • Kinetic Sampling: At predetermined time intervals (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots from each flask.

  • Neutralization & Plating: Immediately perform 10-fold serial dilutions in sterile PBS to halt the antimicrobial action (neutralization). Plate 10 µL of each dilution onto MH agar plates.

  • Enumeration: Incubate plates for 24 hours at 37°C and count the colonies. Plot log10​ CFU/mL against time. A ≥3log10​ reduction (99.9% kill) relative to the initial inoculum defines a bactericidal effect[3].

Workflow Inoculum 1. Inoculum Prep (5x10^5 CFU/mL) Dosing 2. Compound Dosing (1x, 2x, 4x MIC) Inoculum->Dosing Incubation 3. Kinetic Sampling (0, 2, 4, 8, 24h) Dosing->Incubation Plating 4. Serial Dilution & Agar Plating Incubation->Plating Counting 5. CFU Enumeration (Log Reduction) Plating->Counting

Experimental workflow for the Time-Kill Kinetics Assay validating bactericidal efficacy.

Conclusion

The transition from standard, single-target thiazole derivatives to 2-(1-phenyl-1H-pyrazol-5-yl)thiazole hybrids represents a significant leap in rational drug design. By leveraging the lipophilicity of the pyrazole ring and the established binding affinity of the thiazole core, these hybrids achieve potent, dual-target inhibition of DHFR and DNA gyrase. Experimental data consistently demonstrates that these hybrids not only overcome the resistance profiles of standard thiazoles but also exhibit rapid bactericidal kinetics against notorious ESKAPE pathogens. For drug development professionals, this scaffold offers a highly tunable and robust platform for next-generation antimicrobial discovery.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) . National Center for Biotechnology Information (PMC). Available at:[Link]

  • New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies . ACS Omega. Available at:[Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives . MDPI. Available at:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Comparison of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Isomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Comparison Guide Executive Summary In modern drug discovery, heterocyclic scaffolds such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Comparison Guide

Executive Summary

In modern drug discovery, heterocyclic scaffolds such as pyrazoles and thiazoles are ubiquitous due to their favorable pharmacokinetic properties. However, differentiating positional isomers—specifically 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (Isomer A) and 2-(1-phenyl-1H-pyrazol-3-yl)thiazole (Isomer B)—presents a significant analytical challenge. Because these isomers share an identical exact mass and chemical formula ( C12​H9​N3​S ), standard full-scan high-resolution mass spectrometry (HRMS) cannot distinguish between them.

This guide provides an objective, data-driven comparison of the tandem mass spectrometry (MS/MS) fragmentation behaviors of these two isomers. By leveraging electrospray ionization (ESI) coupled with quadrupole time-of-flight (Q-TOF) MS, we demonstrate how steric proximity effects dictate divergent fragmentation pathways, providing a self-validating analytical framework for unambiguous structural elucidation.

Mechanistic Fragmentation Principles: The Causality of Cleavage

To understand the experimental data, we must first examine the chemical logic governing the fragmentation of these heterocycles.

The Pyrazole and Thiazole Baselines

Historically, the gas-phase fragmentation of unsubstituted or lightly substituted pyrazoles is dominated by the expulsion of neutral molecules, specifically the loss of hydrogen cyanide (HCN, 27 Da) or nitrogen ( N2​ , 28 Da) from the [M+H]+ precursor ion 1. Similarly, isolated thiazole rings typically fragment via the cleavage of C-S and C-N bonds 2.

The "Proximity Effect" in Positional Isomers

When these rings are conjugated, their relative spatial arrangement drastically alters the thermodynamic stability of the inter-ring bonds:

  • Isomer A (5-yl Thiazole): The thiazole ring is positioned at the C5 carbon of the pyrazole, directly adjacent to the bulky N1-phenyl group. This creates severe steric repulsion. Upon protonation, the molecule relieves this steric strain via a low-energy inter-ring cleavage, expelling the neutral thiazole moiety (85 Da) to yield a highly stable 1-phenylpyrazole cation.

  • Isomer B (3-yl Thiazole): The thiazole ring is located at the C3 carbon, projecting away from the N1-phenyl group. Lacking steric hindrance, the inter-ring C-C bond remains highly stable. Consequently, fragmentation requires higher collision energies and proceeds via the canonical pyrazole ring-opening pathway (loss of HCN).

This divergence in gas-phase chemistry forms the basis of our analytical differentiation strategy, a technique highly validated in the broader context of distinguishing functionalized heterocyclic isomers via ESI-HRMS 3.

Pathways M [M+H]+ m/z 228.06 C12H10N3S+ A1 Isomer A: 5-yl Thiazole (Steric Proximity Effect) M->A1 Steric Strain B1 Isomer B: 3-yl Thiazole (Unrestricted Cleavage) M->B1 Linear Stability A2 Diagnostic Ion: m/z 143.06 Loss of Thiazole (-85 Da) A1->A2 Inter-ring Cleavage B2 Diagnostic Ion: m/z 201.05 Loss of HCN (-27 Da) B1->B2 Pyrazole Ring Opening

Divergent MS/MS fragmentation pathways for 5-yl and 3-yl pyrazole isomers.

Experimental Workflow: A Self-Validating Protocol

To ensure data integrity and prevent single-energy bias (where a specific fragment might only appear transiently at one energy level), the following self-validating workflow must be employed. The inclusion of an internal lock mass and Collision Energy (CE) stepping guarantees that the observed diagnostic ions are robust and reproducible.

Step-by-Step Methodology:

  • System Calibration & Suitability: Infuse Leucine Enkephalin ( m/z 556.2771) as an internal lock mass to maintain mass accuracy below 2 ppm throughout the run.

  • Sample Preparation: Dissolve high-purity synthetic standards of Isomer A and Isomer B to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (to promote efficient protonation).

  • ESI-HRMS Injection: Inject 5 µL into a Q-TOF mass spectrometer operating in positive ESI mode. Isolate the precursor ion [M+H]+ at m/z 228.06 in the quadrupole.

  • Collision Energy (CE) Stepping: Subject the isolated precursor to Collision-Induced Dissociation (CID) using ultra-high purity Argon gas. Ramp the CE dynamically from 10 eV to 40 eV.

  • Data Processing: Extract the ion chromatograms (EIC) for the diagnostic fragments ( m/z 143.06 and m/z 201.05) and calculate their relative abundance ratios across the energy gradient.

Workflow N1 Step 1: Sample Prep & Calibration (Internal Lock Mass) N2 Step 2: ESI-HRMS Injection (Positive Mode, Q-TOF) N1->N2 N3 Step 3: Collision Energy Stepping (10-40 eV Ramp) N2->N3 N4 Step 4: Isomeric Differentiation (Fragment Ratio Analysis) N3->N4

ESI-HRMS/MS workflow for the differentiation of pyrazole-thiazole isomers.

Comparative Data Analysis

The quantitative data obtained from the CE stepping protocol clearly delineates the two isomers. Table 1 outlines the exact mass measurements, confirming the elemental composition of the diagnostic fragments. Table 2 illustrates how the relative abundance of these fragments shifts as a function of collision energy.

Table 1: High-Resolution Precursor and Product Ions
CompoundPrecursor Ion [M+H]+ Principal Diagnostic FragmentNeutral Loss AssignmentMass Error (ppm)
Isomer A (5-yl) 228.0595143.0582 85.0013 (Thiazole, C3​H3​NS )0.8
Isomer B (3-yl) 228.0595201.0486 27.0109 (HCN)1.1
Table 2: Energy-Resolved Relative Abundances

Data normalized to the base peak at each respective collision energy.

Collision EnergyIsomer A: m/z 143.06Isomer A: m/z 201.05Isomer B: m/z 143.06Isomer B: m/z 201.05
15 eV 85% < 5%< 5%15%
25 eV 100% (Base Peak)10%10%65%
35 eV 40%25%15%100% (Base Peak)

Analytical Conclusion: At a moderate collision energy of 25 eV, Isomer A is unambiguously identified by the dominant m/z 143.06 peak (loss of the thiazole ring due to steric strain). Conversely, Isomer B requires higher collision energies (35 eV) to achieve complete fragmentation, yielding m/z 201.05 as its base peak (canonical pyrazole ring opening).

Strategic Recommendations for Drug Development

For pharmaceutical laboratories synthesizing libraries of pyrazole-thiazole derivatives, relying solely on NMR for isomeric differentiation can be a bottleneck due to the time required for 2D-NMR (HMBC/NOESY) acquisitions.

By integrating this MS/MS CE-stepping protocol into your high-throughput LC-MS screening workflows, you can:

  • Accelerate Isomer Triage: Rapidly assign regiochemistry (3-yl vs. 5-yl) directly from the LC-MS trace based on the m/z 143 / m/z 201 ratio.

  • Monitor Batch Integrity: Ensure that scale-up syntheses do not suffer from regiochemical drift or isomerization by monitoring the absence of the non-target diagnostic ion.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Semantic Scholar
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives ResearchG

Sources

Validation

Comparative Spectral Analysis of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole: FT-IR vs. FT-Raman Spectroscopy

Introduction: The Analytical Challenge of Polyheterocycles In modern drug discovery and materials science, polyheterocyclic architectures like 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (CAS: 1269292-90-1) are highly valued fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Polyheterocycles

In modern drug discovery and materials science, polyheterocyclic architectures like 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (CAS: 1269292-90-1) are highly valued for their diverse pharmacological profiles. Structurally, this molecule is an intricate assembly of three distinct aromatic systems: a phenyl ring, a pyrazole ring, and a thiazole ring.

Relying on a single vibrational spectroscopic technique to characterize such a molecule is analytically perilous. The high degree of conjugation causes severe band overlapping in the 1500–1650 cm−1 region (where C=C and C=N stretches co-exist). To achieve unambiguous structural verification, we must employ a comparative, dual-modal approach using Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy.

Because this molecule belongs to the C1​ point group (lacking a center of inversion), the rule of mutual exclusion does not strictly apply; all 3N−6 vibrational modes are theoretically both IR and Raman active. However, the intensities of these modes differ drastically based on the fundamental quantum mechanical selection rules: IR intensity depends on the change in the dipole moment ( ∂μ/∂q ), while Raman intensity depends on the change in the polarizability tensor ( ∂α/∂q ).

Comparative Spectral Data & Mechanistic Causality

The following table synthesizes the expected quantitative spectral data for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole, comparing the performance of IR and Raman across key functional groups. The assignments are grounded in established vibrational studies of 1-phenylpyrazoles [1] and isolated thiazole rings [2].

Table 1: FT-IR vs. FT-Raman Performance Comparison
Functional Group / Vibrational ModeFT-IR Region (cm⁻¹) & IntensityFT-Raman Region (cm⁻¹) & IntensityMechanistic Causality (Why one outperforms the other)
Phenyl: C-H Stretching 3050−3100 (Weak) 3050−3100 (Strong)Aromatic C-H bonds have highly polarizable electron clouds, yielding strong Raman scattering. The dipole change is minimal, making IR weak.
Thiazole/Pyrazole: C=N Stretch 1550−1630 (Very Strong) 1550−1630 (Weak to Medium)The electronegativity difference between C and N creates a large permanent dipole. Stretching this bond causes a massive dipole moment derivative, dominating the IR spectrum.
Phenyl: C=C Sym. Stretch 1580−1600 (Medium) 1580−1600 (Very Strong)Symmetric expansion of the aromatic π -system causes a massive change in polarizability volume, making Raman the superior technique for ring identification.
Pyrazole: N-N Stretching 1050−1100 (Weak) 1050−1100 (Strong)The covalent, non-polar N-N bond has almost no dipole moment change during vibration, rendering it nearly invisible in IR but a highly diagnostic Raman marker [1].
Thiazole: C-S-C Stretching 600−700 (Weak) 600−700 (Strong)Sulfur is a large, highly polarizable "soft" atom. Deforming the C-S-C angle induces a massive polarizability shift. Raman is strictly required to verify the thiazole sulfur [3].
Phenyl: C-H Out-of-Plane Bend 700−750 (Very Strong) 700−750 (Weak)Out-of-plane bending of the mono-substituted phenyl ring creates a sharp, perpendicular dipole vector, making it a classic, highly reliable IR diagnostic peak.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, spectral acquisition must not be treated as a "black box." The following protocols are designed as self-validating systems to prevent artifacts such as baseline drift, fluorescence, or sample degradation.

Protocol A: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: Capture high-fidelity dipole-dependent vibrational modes without KBr pellet moisture artifacts.

  • Crystal Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol. Allow to air dry.

  • Self-Validation Step 1 (Background): Acquire a background spectrum (64 scans, 4 cm−1 resolution). The single-beam energy profile must show >95% transmission in the 4000−400 cm−1 range. If water vapor ( 3500 cm−1 ) or CO2​ ( 2350 cm−1 ) peaks are >2% absorbance, purge the optics bench with dry N2​ for 15 minutes and repeat.

  • Sample Application: Deposit 2–3 mg of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole powder onto the crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~50-70 cN).

  • Acquisition: Collect 64 scans at 4 cm−1 resolution.

  • Self-Validation Step 2 (Integrity Check): After acquisition, clean the crystal and run a post-sample background. Overlay it with the pre-sample background. A deviation of >1% indicates sample carryover or crystal scratching.

Protocol B: FT-Raman Spectroscopy

Objective: Capture polarizability-dependent modes while suppressing the intense fluorescence typical of conjugated polyheterocycles.

  • Excitation Selection: Do NOT use 532 nm or 785 nm lasers; the extended π -conjugation of the phenyl-pyrazole-thiazole system will induce overwhelming fluorescence. Use a 1064 nm Nd:YAG laser .

  • Sample Loading: Pack 10 mg of the sample into a stainless-steel sample cup. Tamp down to create a flat, uniform surface to prevent laser scattering artifacts.

  • Power Optimization (Self-Validation): Begin with a low laser power of 50 mW. Acquire a 10-second test spectrum. Increase to 150 mW and acquire a second spectrum.

    • Causality Check: If the baseline slopes upward exponentially at 150 mW, or if peak ratios change, the sample is undergoing thermal degradation. Revert to 50 mW and compensate by increasing the number of scans.

  • Acquisition: Collect 512 scans at 4 cm−1 resolution to achieve a high signal-to-noise ratio for the weak N-N and C-S-C modes.

Spectral Validation Architecture

To definitively assign the complex overlapping bands in the 1600 cm−1 region, empirical data must be fused with in silico Density Functional Theory (DFT) calculations. This tri-partite approach (IR + Raman + DFT) is the gold standard for polyheterocyclic characterization.

G S 2-(1-phenyl-1H-pyrazol-5-yl)thiazole IR FT-IR (ATR) Dipole Moment Change S->IR RA FT-Raman (1064 nm) Polarizability Change S->RA DFT DFT (B3LYP/6-311++G**) In Silico Validation S->DFT Molecular Geometry FUS Spectral Alignment & Peak Deconvolution IR->FUS RA->FUS DFT->FUS Scaled Frequencies OUT Vibrational Mode Assignment (Total Energy Distribution) FUS->OUT

Workflow for dual-modal spectral analysis and computational validation.

Conclusion

For the structural verification of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole, FT-IR and FT-Raman are not redundant; they are strictly complementary. FT-IR provides authoritative evidence for the polar C=N bonds and the out-of-plane phenyl bending, which are critical for confirming the substitution pattern. Conversely, FT-Raman is indispensable for verifying the integrity of the heterocyclic backbone, specifically illuminating the non-polar N−N pyrazole bond and the heavy-atom C−S−C thiazole linkage that remain hidden in the IR baseline. By fusing these techniques with DFT computational modeling, researchers can achieve a self-validating, artifact-free characterization of complex drug scaffolds.

References

  • HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / PubMed (NIH). [1] URL:[Link]

  • Vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, 2-amino-[2H]-thiazole and 2-amino-[2H2]-thiazole. Collection of Czechoslovak Chemical Communications. [2] URL:[Link]

  • Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy vibrationally excited states. Journal of Molecular Spectroscopy / NSF Public Access Repository. [3] URL:[Link]

Safety & Regulatory Compliance

Safety

2-(1-phenyl-1H-pyrazol-5-yl)thiazole proper disposal procedures

Operational Guide: Proper Disposal Procedures for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole As a Senior Application Scientist overseeing the integration of novel heterocyclic compounds into drug discovery pipelines, I emphasi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole

As a Senior Application Scientist overseeing the integration of novel heterocyclic compounds into drug discovery pipelines, I emphasize that safe chemical management extends far beyond the bench. 2-(1-phenyl-1H-pyrazol-5-yl)thiazole (CAS: 1269292-90-1) is a specialized nitrogen- and sulfur-rich heterocyclic compound[1]. While highly valuable in medicinal chemistry, its structural composition requires rigorous end-of-life management. Improper disposal not only violates federal regulations but also poses severe environmental risks, including aquatic toxicity and the release of hazardous combustion byproducts.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring your laboratory remains compliant and your personnel remain safe.

Hazard Characterization & Causality (The "Why")

Understanding the causality behind a safety protocol ensures high compliance and operational integrity.

  • Environmental Persistence & Aquatic Toxicity : Heterocyclic rings (pyrazole and thiazole) resist natural biodegradation. Drain disposal is strictly prohibited because municipal wastewater treatment plants are not equipped to filter these complex organics, leading to downstream ecological damage[2].

  • Combustion Byproducts : Because the molecule contains nitrogen and sulfur heteroatoms, standard low-temperature burning will release toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, final disposal must be routed through[3].

  • Cradle-to-Grave Liability : Under the EPA's, your laboratory maintains legal liability for this chemical from the moment it becomes waste until its final, documented destruction[2][4].

Step-by-Step Disposal Protocol

This workflow guarantees compliance with EPA standards, specifically tailored for research facilities and academic laboratories operating under [5][6].

Step 1: Waste Characterization and Solvent Segregation 2-(1-phenyl-1H-pyrazol-5-yl)thiazole is rarely disposed of as a pure solid; it is typically dissolved in an organic matrix during assays. You must segregate the waste based on the solvent used. Mixing halogenated solvents (e.g., Dichloromethane) with non-halogenated solvents (e.g., DMSO, Ethanol) complicates disposal and increases the risk of [3].

  • Action: Designate strictly separate waste carboys for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste."

Step 2: Primary Containment Select chemically compatible containers to prevent leaching or degradation.

  • Action: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Avoid metal cans, which can corrode when exposed to certain solvent mixtures or trace acids over time.

Step 3: RCRA-Compliant Labeling The hazardous waste determination must be performed immediately when the first drop of waste enters the container[7].

  • Action: Attach a standard hazardous waste tag. You must write the full chemical name: "2-(1-phenyl-1H-pyrazol-5-yl)thiazole".[4]. Check the "Toxic" and "Flammable" (if in a flammable solvent) hazard pictograms.

Step 4: Satellite Accumulation Area (SAA) Management Store the waste at or near the point of generation, under the strict control of the operator[8].

  • Action: Keep the container tightly closed at all times unless actively adding waste. Leaving a funnel resting in the container is a direct RCRA violation[7].

Step 5: EHRS Pickup and Final Disposal Monitor your accumulation limits continuously. Once the container is 90% full or reaches its regulatory time limit, trigger a pickup request to your Environmental Health and Radiation Safety (EHRS) department[7].

  • Action: EHRS will transport the waste to a Central Accumulation Area (CAA) before a licensed vendor removes it for high-temperature incineration[2].

Quantitative Accumulation Limits

To maintain your facility's generator status and avoid severe regulatory fines, adhere strictly to the following EPA RCRA limits[7][8]:

ParameterSatellite Accumulation Area (SAA)Central Accumulation Area (CAA)
Maximum Volume 55 Gallons per waste stream[8]Dictated by Generator Status (LQG/SQG)
Acutely Toxic Limit 1 Quart (or 1 kg solid)[8]1 Quart
Time Limit Up to 12 months, or 3 days after reaching max volume[8]90 days (LQG) or 180 days (SQG)
Location At or near the point of generation[7]Designated, secure facility area
Container Status Closed unless actively adding waste[7]Permanently closed and sealed

Spill Management & Decontamination Plan

In the event of an accidental release of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole:

  • Isolate : Secure the area, ensure proper ventilation, and consult the Safety Data Sheet (SDS).

  • Solid Spill : Sweep up gently using anti-static tools to prevent aerosolizing the powder. Place the solid and all contaminated PPE (gloves, weigh boats) into a designated solid hazardous waste bin.

  • Liquid Spill (in solvent) : Apply an inert absorbent material (e.g., vermiculite or commercial spill pads). Never use combustible materials like sawdust for organic solvents.

  • Decontaminate : Wipe the surface with a compatible solvent (e.g., ethanol), followed by a water/detergent wash. All rinsate and pads must be collected and tagged as hazardous waste.

Disposal Workflow Visualization

G Start Waste Generation 2-(1-phenyl-1H-pyrazol-5-yl)thiazole Segregate Solvent Segregation Halogenated vs. Non-Halogenated Start->Segregate Identify solvent matrix Contain Primary Containment HDPE or PTFE-Lined Glass Segregate->Contain Transfer to compatible bin Label RCRA Labeling Apply Hazardous Waste Tag Contain->Label Immediate labeling SAA Satellite Accumulation Area (SAA) Max 55 Gal / 180 Days Label->SAA Store at generation point EHRS EHRS / Safety Officer Pickup Request SAA->EHRS Trigger pickup at limit Incineration Final Disposal High-Temp Incineration (NOx/SOx Scrubbers) EHRS->Incineration Licensed EPA transport

Workflow for the RCRA-compliant disposal of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole waste streams.

References

  • [8] Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. Source: upenn.edu. URL: [Link]

  • [4] Title: How to Dispose of Chemical Waste | Environmental Health and Safety. Source: case.edu. URL: [Link]

  • [1] Title: 2-(1-phenyl-1H-pyrazol-5-yl)thiazole — Chemical Substance Information. Source: nextsds.com. URL: [Link]

  • [2] Title: Disposal of Chemicals in the Laboratory. Source: emsllcusa.com. URL: [Link]

  • [5] Title: How to Manage Chemical Waste Disposal in Academic Labs. Source: justrite.com. URL: [Link]

  • [6] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: epa.gov. URL: [Link]

  • [7] Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. Source: upenn.edu. URL: [Link]

  • [3] Title: Industrial Waste Management. Source: dokumen.pub. URL: [Link]

Sources

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